2-Vinylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYAVSFOJVUIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28406-56-6 | |
| Record name | Poly(2-vinylnaphthalene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28406-56-6 | |
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DSSTOX Substance ID |
DTXSID70862435 | |
| Record name | 2-Vinylnaphthalene | |
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Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Alfa Aesar MSDS] | |
| Record name | 2-Vinylnaphthalene | |
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CAS No. |
827-54-3, 28406-56-6 | |
| Record name | 2-Vinylnaphthalene | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Vinylnaphthalene | |
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| Record name | NSC177870 | |
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| Record name | 2-Vinylnaphthalene | |
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| Record name | 2-vinylnaphthalene | |
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| Record name | 2-VINYLNAPHTHALENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Vinylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Vinylnaphthalene is a key aromatic monomer and synthetic intermediate, distinguished by its naphthalene core functionalized with a vinyl group. This structure imparts desirable properties such as high thermal stability, a high refractive index, and low moisture absorption to polymeric materials.[1] Consequently, it serves as a crucial building block in the production of specialized polymers, photoresists for semiconductor manufacturing, and as an intermediate in the synthesis of pharmaceuticals and dyes.[1][2] This guide provides a comprehensive overview of the principal synthetic routes to this compound and details the analytical techniques employed for its characterization, offering detailed experimental protocols and structured data for laboratory and research applications.
Synthesis of this compound
Several effective methods for the synthesis of this compound have been established. The most prominent laboratory and industrial scale preparations include the reduction and subsequent dehydration of 2-acetylnaphthalene and the Wittig reaction starting from 2-naphthaldehyde. Another industrially relevant method is the dehydrogenation of 2-ethylnaphthalene.
Method 1: Reduction and Dehydration of 2-Acetylnaphthalene
This two-step pathway is a common and efficient method for producing this compound. It begins with the reduction of the ketone in 2-acetylnaphthalene to a secondary alcohol, followed by an acid-catalyzed dehydration to form the target alkene.[1][3]
Step 1: Reduction of 2-Acetylnaphthalene to 1-(Naphthalen-2-yl)ethanol
The carbonyl group of 2-acetylnaphthalene is reduced to a hydroxyl group using a reducing agent such as sodium borohydride or potassium borohydride in an alcoholic solvent.
Step 2: Dehydration of 1-(Naphthalen-2-yl)ethanol
The intermediate alcohol is dehydrated in the presence of an acid catalyst, like potassium hydrogen sulfate, under vacuum. The product, this compound, is distilled off as it is formed to shift the equilibrium and minimize side reactions.
Experimental Protocol:
-
Reduction: Dissolve 2-acetylnaphthalene in methanol or an aqueous ethanol solution in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath. Add sodium borohydride (molar ratio of reducing agent to raw material between 0.25:1 and 0.45:1) portion-wise over 30 minutes, maintaining the temperature between 10-40°C. Allow the reaction to stir for 2-3 hours. Afterwards, carefully add an acid (e.g., dilute HCl) to adjust the pH to 6-8, which will precipitate the intermediate alcohol product. Filter the solid, wash with cold water, and dry to obtain 1-(naphthalen-2-yl)ethanol.
-
Dehydration: In a distillation apparatus, combine the dried 1-(naphthalen-2-yl)ethanol with a catalytic amount of potassium hydrogen sulfate (molar ratio to intermediate of 0.05:1 to 0.1:1). Add a polymerization inhibitor, such as 4-methoxyphenol or t-butylcatechol. Heat the mixture in an oil bath to approximately 160°C under a vacuum of 1-2 mmHg. The this compound product will distill along with water. Collect the distillate. The reaction typically takes 1-5 hours.
-
Purification: The collected crude product can be purified by recrystallization from ethanol or by fractional distillation under reduced pressure.
Method 2: Wittig Reaction
The Wittig reaction provides a direct and unambiguous route to form the carbon-carbon double bond, converting an aldehyde or ketone into an alkene. For this compound, the synthesis starts with 2-naphthaldehyde and a phosphonium ylide, typically generated in situ from methyltriphenylphosphonium bromide.
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), dropwise via syringe. The formation of the orange/yellow ylide indicates a successful reaction. Allow the mixture to stir for 1-2 hours at this temperature.
-
Reaction with Aldehyde: Dissolve 2-naphthaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Workup and Purification: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product contains this compound and triphenylphosphine oxide. Purify the product using column chromatography on silica gel, typically eluting with a non-polar solvent system like hexanes or a hexane/ethyl acetate mixture.
Method 3: Dehydrogenation of 2-Ethylnaphthalene
This method is a significant industrial process for producing vinylnaphthalenes. It involves the catalytic dehydrogenation of 2-ethylnaphthalene at high temperatures, often in the presence of steam which serves as a diluent. While effective for large-scale production, this method requires specialized equipment to handle the high temperatures and pressures involved.
Characterization and Physicochemical Properties
The identity and purity of synthesized this compound are confirmed through a combination of physical measurements and spectroscopic analysis.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀ | |
| Molecular Weight | 154.21 g/mol | |
| Appearance | White to tan crystalline powder/solid | |
| Melting Point | 64-68 °C | |
| Boiling Point | 135 °C at 18 mmHg | |
| Density | ~1.031 g/cm³ | |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene, dichloromethane | |
| CAS Number | 827-54-3 |
Spectroscopic Characterization
Spectroscopic methods provide definitive structural confirmation of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.80 - 7.40 | Multiplet | 7H | Aromatic protons (Naphthyl H) |
| ~6.87 | dd | 1H | Vinylic proton (-CH=) |
| ~5.86 | d | 1H | Vinylic proton (=CH₂) |
| ~5.32 | d | 1H | Vinylic proton (=CH₂) |
| (Note: dd = doublet of doublets, d = doublet. Exact chemical shifts and coupling constants can vary slightly based on solvent and instrument.) |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~170 - 125 | Aromatic Carbons (10 C) |
| ~140 - 115 | Vinylic Carbons (2 C) |
| (Note: Aromatic and alkene regions overlap. The vinyl carbon directly attached to the naphthalene ring is further downfield due to conjugation.) |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080-3010 | C-H Stretch | Aromatic & Vinylic C-H |
| ~1630 | C=C Stretch | Alkene (Vinyl group) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~990, ~910 | C-H Bend | Alkene (out-of-plane) |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
| m/z Value | Interpretation |
| 154 | Molecular Ion [M]⁺ |
| 153 | [M-H]⁺ (Loss of a hydrogen atom) |
| 152 | [M-2H]⁺ (Loss of H₂) |
| 128 | Loss of vinyl group (C₂H₂) |
| (Note: Relative intensities can vary. The base peak is typically the molecular ion at m/z 154.) |
General Experimental Workflow
The overall process from synthesis to characterization follows a logical progression of chemical transformation, separation, and analysis.
Safety Information
This compound should be handled with appropriate caution. It may cause skin and eye irritation. It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place away from oxidizing agents.
References
Spectroscopic Characterization of 2-Vinylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for 2-vinylnaphthalene (C₁₂H₁₀), a valuable monomer and intermediate in polymer synthesis and materials science. The nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data are presented in a structured format to facilitate analysis and comparison. Detailed experimental protocols for acquiring these spectra are also provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Data
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), shows distinct signals for the aromatic protons of the naphthalene ring and the protons of the vinyl group.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.89 - 7.92 | Multiplet | - | 3 Aromatic H |
| 7.86 | Singlet | - | 1 Aromatic H |
| 7.76 | Doublet of Doublets | 8.5, 2.0 | 1 Aromatic H |
| 7.57 | Multiplet | - | 2 Aromatic H |
| 7.01 | Doublet of Doublets | 17.5, 11.0 | Vinyl H (-CH=) |
| 6.01 | Doublet | 17.5 | Vinyl H (=CH₂, trans) |
| 5.47 | Doublet | 11.0 | Vinyl H (=CH₂, cis) |
| Data sourced from predicted spectra and publicly available datasets.[1] |
¹³C NMR Data
The ¹³C NMR spectrum provides information on all twelve carbon atoms in the this compound molecule. The spectrum is typically recorded with broadband proton decoupling.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 136.8 | Vinyl C (-CH=) |
| 135.1 | Aromatic Quaternary C |
| 133.6 | Aromatic Quaternary C |
| 133.1 | Aromatic Quaternary C |
| 128.3 | Aromatic CH |
| 128.0 | Aromatic CH |
| 127.7 | Aromatic CH |
| 126.3 | Aromatic CH |
| 126.0 | Aromatic CH |
| 125.8 | Aromatic CH |
| 123.5 | Aromatic CH |
| 114.1 | Vinyl C (=CH₂) |
| Data compiled from spectral databases.[2][3] |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation :
-
For ¹H NMR, accurately weigh approximately 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is effective for nonpolar organic compounds.
-
Ensure complete dissolution by gentle vortexing or sonication. The solution must be homogeneous and free of any solid particles.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This step is critical as suspended particles can severely degrade the magnetic field homogeneity and spectral resolution.
-
The final sample height in the tube should be between 4 and 5 cm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field over the course of the experiment.
-
Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is crucial for obtaining sharp, well-resolved peaks.
-
Tuning and Matching : The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.
-
Acquisition : Set the appropriate experimental parameters, including the pulse sequence, number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required.
-
Initiate data acquisition.
-
-
Data Processing :
-
The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform (FT).
-
The spectrum is then phased, baseline corrected, and referenced to the internal standard.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups. The IR spectrum of this compound shows characteristic absorptions for its aromatic and vinyl moieties.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic & Vinyl |
| 1640 - 1600 | C=C Stretch | Alkene (Vinyl) |
| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic |
| 990 and 910 | =C-H Bend (out-of-plane) | Monosubstituted Alkene (Vinyl) |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic |
| Data based on characteristic group frequencies from general IR correlation tables.[4] |
Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation :
-
Place a small amount (approx. 10-50 mg) of solid this compound into a small beaker or vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid completely.
-
Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator.
-
Using a pipette, place a drop of the prepared solution onto the surface of the salt plate.
-
Allow the solvent to evaporate completely in a fume hood. This will leave a thin, solid film of the compound on the plate. The film should be translucent but not overly thick, as this can cause total absorption of the IR beam.
-
If the resulting peaks in the spectrum are too weak, an additional drop of the solution can be added and the solvent evaporated again. If the peaks are too intense, the plate should be cleaned and a more dilute solution used.
-
-
Data Acquisition :
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.
-
Run the sample scan to obtain the infrared spectrum.
-
The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
-
-
Post-Analysis :
-
After obtaining the spectrum, clean the salt plates thoroughly with a dry solvent like acetone and return them to the desiccator to prevent damage from atmospheric moisture.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption bands in the UV region. The vinyl group extends the conjugation of the naphthalene ring system, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) compared to unsubstituted naphthalene.[5]
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λ_max (nm) |
| Ethanol | ~235, 285, 330 |
| The experimental UV-Visible spectrum for this compound is typically recorded in the 200-400 nm range. The values presented are approximate and based on the known spectra of similar conjugated aromatic systems. |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample and Standard Preparation :
-
Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The solvent must be transparent in the wavelength range of interest.
-
From the stock solution, prepare a series of dilutions to create standards of known, lower concentrations. A typical concentration range for analysis is between 10⁻⁴ and 10⁻⁶ M.
-
Prepare a "blank" sample containing only the pure solvent.
-
-
Instrument Setup and Data Acquisition :
-
Turn on the UV-Vis spectrophotometer and its light sources (deuterium lamp for UV, tungsten lamp for visible) and allow them to warm up for at least 20 minutes to ensure stable output.
-
Select the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill a clean quartz cuvette with the blank solvent and place it in the spectrophotometer.
-
Perform a baseline correction or "zero" the instrument with the blank. This subtracts the absorbance of the solvent and cuvette from subsequent measurements.
-
Empty the cuvette, rinse it with the sample solution, and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and initiate the scan. The instrument will measure and plot absorbance as a function of wavelength.
-
-
Data Analysis :
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
For quantitative analysis, the absorbance at λ_max for the unknown sample can be compared to a calibration curve constructed from the absorbances of the standard solutions, in accordance with the Beer-Lambert Law.
-
Integrated Spectroscopic Analysis Workflow
The logical flow for a comprehensive spectroscopic characterization of a compound like this compound involves sequential preparation and analysis steps, culminating in structure elucidation.
Caption: Workflow for the spectroscopic characterization of this compound.
References
A Technical Guide to the Fluorescence Quantum Yield of 2-Vinylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescent light. This parameter is crucial for applications requiring bright and sensitive fluorescent probes.
Factors Influencing the Fluorescence Quantum Yield of 2-Vinylnaphthalene
The fluorescence quantum yield of this compound, like other naphthalene derivatives, is not an intrinsic constant but is highly sensitive to its molecular environment and other experimental conditions.[2][3] Understanding these factors is essential for the reliable application and interpretation of fluorescence data.
| Factor | Description of Influence on Fluorescence Quantum Yield |
| Solvent Polarity | The polarity of the solvent can significantly alter the quantum yield. For many aromatic hydrocarbons, including naphthalene derivatives, increasing solvent polarity often leads to a decrease in fluorescence quantum yield due to enhanced non-radiative decay pathways. |
| Temperature | Higher temperatures generally lead to a decrease in fluorescence intensity and quantum yield.[4] This is attributed to an increased frequency of collisions between the excited fluorophore and solvent molecules, promoting non-radiative decay.[4] |
| Presence of Quenchers | Dissolved oxygen is a common and effective quencher of fluorescence, leading to a significant reduction in quantum yield. Other quenching agents can include heavy atoms, certain ions, and other molecules that can accept energy from the excited state. |
| pH | For molecules with acidic or basic functional groups, pH can dramatically affect the fluorescence quantum yield by altering the protonation state of the molecule. While this compound itself is not ionizable, this is a critical consideration for its derivatives or in complex systems. |
| Concentration | At high concentrations, self-quenching or excimer formation can occur, leading to a decrease in the observed quantum yield. It is therefore crucial to work with dilute solutions to measure the intrinsic molecular quantum yield. |
| Molecular Rigidity | An increase in the rigidity of the molecular structure can lead to a higher fluorescence quantum yield by reducing the efficiency of non-radiative decay pathways involving molecular vibrations and rotations. |
| Substituents | The nature and position of substituent groups on the naphthalene ring can significantly impact the quantum yield. Electron-donating groups can enhance fluorescence, while electron-withdrawing groups often decrease it. |
Experimental Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Experimental Protocol: Relative Quantum Yield Measurement
Objective: To determine the fluorescence quantum yield of this compound (the sample) relative to a standard fluorophore.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
This compound (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Spectroscopic grade solvents
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the fluorescence standard in the chosen solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectra of all prepared solutions.
-
The excitation wavelength must be identical to the one used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution of the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The resulting plots should be linear. Perform a linear regression for both datasets to obtain the slopes (gradients).
-
-
Quantum Yield Calculation:
-
The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if different solvents are used).
-
Visualizing the Experimental Workflow and Influencing Factors
The following diagrams illustrate the logical workflow for the experimental determination of the fluorescence quantum yield and the key factors that can influence this measurement.
Caption: Workflow for the relative determination of fluorescence quantum yield.
Caption: Factors influencing the fluorescence quantum yield of this compound.
References
2-Vinylnaphthalene CAS number and safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Vinylnaphthalene, including its chemical identity, safety information, experimental protocols for its synthesis and polymerization, and relevant metabolic pathways.
Chemical Identification and Properties
This compound, also known as 2-ethenylnaphthalene, is an aromatic hydrocarbon with the chemical formula C₁₂H₁₀.[1] It consists of a naphthalene ring substituted with a vinyl group at the second position.[1][2] This compound is a key monomer in the synthesis of various polymers and copolymers.[3][4]
CAS Number: 827-54-3
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀ | |
| Molecular Weight | 154.21 g/mol | |
| Appearance | White to beige or tan powder/crystals | |
| Melting Point | 63 - 68 °C | |
| Boiling Point | 135 °C @ 18 mmHg | |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, and benzene. | |
| InChI Key | KXYAVSFOJVUIHT-UHFFFAOYSA-N |
Safety Data Sheet Summary
This compound is considered hazardous and requires careful handling in a laboratory setting. The following tables summarize the key safety information.
Table 2: Hazard Identification and GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Harmful) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | GHS07 (Irritant) | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | GHS07 (Irritant) | Warning | H319: Causes serious eye irritation. |
| Respiratory/Skin Sensitization | GHS07 (Sensitizer) | Warning | H335: May cause respiratory irritation. |
| Specific Target Organ Toxicity (Single Exposure) | GHS08 (Health Hazard) | Warning | H371: May cause damage to organs. |
Table 3: Handling, Storage, and First Aid
| Aspect | Recommendation | Source(s) |
| Handling | Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wear personal protective equipment (gloves, lab coat, safety glasses). | |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up. Recommended storage temperature: 2-8°C. | |
| Incompatible Materials | Strong oxidizing agents. | |
| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | |
| First Aid (Skin Contact) | Wash off with soap and plenty of water. Consult a physician if irritation persists. | |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| First Aid (Ingestion) | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |
Experimental Protocols
A common and effective method for synthesizing this compound is through a two-step process starting from 2-acetylnaphthalene.
Step 1: Reduction of 2-Acetylnaphthalene to 1-(Naphthalen-2-yl)ethanol
-
Dissolution: Dissolve 2-acetylnaphthalene as the raw material in an alcohol solvent, such as methanol or an ethanol-water solution.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), potassium borohydride (KBH₄), or lithium aluminum hydride (LiAlH₄), to the solution. The molar ratio of the reducing agent to 2-acetylnaphthalene is typically in the range of 0.25:1 to 0.45:1.
-
Reaction Conditions: Maintain the reaction temperature between 10-40°C and allow the reaction to proceed for 2-3 hours with stirring.
-
Isolation: After the reaction is complete, adjust the pH of the mixture to 6-8 using an acid (e.g., 5-15% hydrochloric acid) to precipitate the intermediate product, 1-(naphthalen-2-yl)ethanol.
-
Purification (Optional): The crude intermediate can be purified by dissolving it in a solvent like xylene, allowing it to settle, collecting the organic phase, and then concentrating it under vacuum followed by cooling and crystallization.
Step 2: Dehydration to this compound
-
Mixture Preparation: In a preheating tank, melt the purified intermediate product from Step 1 at a temperature of at least 120°C. Add a polymerization inhibitor (e.g., 4-methoxyphenol, hydroquinone) and a catalyst.
-
Dehydration Reaction: Transfer the mixture to a reactor system (often a multi-stage reactor) and carry out the dehydration reaction. The reaction is typically performed under vacuum (e.g., 0.1-2 mmHg).
-
Product Collection: The gaseous this compound product is passed through a condenser to be liquefied and is then collected in a receiver tank.
-
Final Purification: The crude product can be further purified by recrystallization from a solvent like anhydrous ethanol to achieve high purity (e.g., >99%).
This compound can be polymerized via anionic polymerization to produce poly(this compound) with a narrow molecular weight distribution.
-
Monomer Purification: It is critical to purify the this compound monomer to remove any electrophilic impurities, such as traces of 2-acetylnaphthalene, which can terminate the living polymerization. This can be achieved by treating the monomer with lithium aluminum hydride in a solvent like toluene.
-
Solvent and Initiator: The polymerization is typically carried out in an aprotic solvent like tetrahydrofuran (THF). An organolithium compound, such as sec-butyllithium, is commonly used as the initiator.
-
Initiation: The initiator is added to the purified monomer in the solvent at a low temperature (e.g., -78°C) under an inert atmosphere (e.g., argon or nitrogen) to initiate the polymerization.
-
Propagation: The polymerization proceeds as the living anionic chain ends add monomer units. The living nature of the polymerization allows for the synthesis of well-defined block copolymers by sequential monomer addition.
-
Termination: The polymerization is terminated by adding a proton source, such as degassed methanol.
-
Characterization: The resulting polymer's molecular weight and polydispersity index (PDI) are characterized using techniques like size exclusion chromatography (SEC). The polymer's structure and composition can be confirmed by ¹H-NMR spectroscopy.
Diagrams and Pathways
While specific mammalian signaling pathways for this compound are not well-documented, the metabolic pathway of the closely related compound, 2-methylnaphthalene, in Pseudomonas species provides a relevant example of its biochemical transformation. This pathway is illustrative of how aromatic hydrocarbons can be degraded.
Caption: A simplified workflow for the synthesis of this compound.
The degradation of naphthalene and 2-methylnaphthalene in Pseudomonas PG proceeds through catechol, which is then cleaved by either the meta or ortho pathway.
Caption: Metabolic pathways for naphthalene degradation in Pseudomonas PG.
References
2-Vinylnaphthalene: A Comprehensive Technical Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylnaphthalene (2VN) is an aromatic hydrocarbon with the chemical formula C₁₂H₁₀. It consists of a naphthalene ring substituted with a vinyl group, making it a valuable monomer for a wide range of polymerization reactions. This technical guide provides an in-depth review of the applications of this compound, focusing on its role in polymer chemistry, materials science, and its emerging potential in other fields. The guide details the synthesis of this compound and its polymers, presents key quantitative data in structured tables, and provides experimental protocols for key reactions.
Synthesis of this compound
The most common method for synthesizing this compound involves a two-step process starting from 2-acetylnaphthalene. The first step is the reduction of the carbonyl group to a hydroxyl group, followed by dehydration to yield the vinyl group.[1]
A general laboratory-scale synthesis protocol is as follows:
Step 1: Reduction of 2-Acetylnaphthalene
-
Dissolve 2-acetylnaphthalene in an alcohol solvent, such as methanol or ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄), to the solution. The molar ratio of the reducing agent to the starting material is typically in the range of 1:0.25 to 1:0.45.
-
The reduction reaction is generally carried out at a temperature between 10°C and 40°C for 2 to 3 hours.
-
After the reaction is complete, adjust the pH of the reaction mixture to 6-8 with an acid to precipitate the intermediate product, 1-(naphthalen-2-yl)ethan-1-ol.
Step 2: Dehydration to this compound
-
Mix the intermediate product from Step 1 with a catalyst and a polymerization inhibitor.
-
Preheat the mixture.
-
Carry out the dehydration reaction to obtain the final product, this compound.[1]
More advanced methods for the synthesis of this compound have also been developed, including the direct dehydrogenation of ethylnaphthalene. However, this method requires specific catalysts and conditions that may not be suitable for all laboratory settings.[1]
Polymerization of this compound
This compound can be polymerized through various methods, including free-radical and anionic polymerization, to produce poly(this compound) (P2VN). The choice of polymerization technique significantly influences the properties of the resulting polymer, such as molecular weight, polydispersity index (PDI), and stereoregularity.
Anionic Polymerization
Anionic polymerization of this compound allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low PDI).[2][3] A common initiator for this process is sec-butyllithium.
Experimental Protocol for Anionic Polymerization of this compound:
-
Materials: this compound (purified by distillation under vacuum), toluene (reagent grade, stored over molecular sieves), sec-butyllithium solution in cyclohexane (e.g., 1.44 M).
-
Procedure:
-
Under a nitrogen atmosphere, dissolve the purified this compound in toluene.
-
Add the sec-butyllithium solution dropwise until a persistent rose color is observed, which indicates the titration of impurities.
-
Add the calculated amount of sec-butyllithium initiator to achieve the desired molecular weight. A dark red color will form immediately.
-
To control the reaction exotherm, place the reaction vessel in a cold water bath for 1 hour.
-
Allow the polymerization to proceed for at least 18 hours at 5°C to ensure complete monomer conversion.
-
The polymerization can be terminated by the addition of a proton source, such as methanol. The resulting polymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum.
-
Free-Radical Polymerization
Free-radical polymerization of this compound is a more common and less stringent method compared to anionic polymerization. Initiators such as 2,2'-azobisisobutyronitrile (AIBN) are typically used.
Experimental Protocol for Free-Radical Polymerization of this compound:
-
Materials: this compound, toluene, 2,2'-azobisisobutyronitrile (AIBN).
-
Procedure:
-
Dissolve this compound and AIBN in toluene in a reaction vessel.
-
De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to a temperature suitable for the decomposition of AIBN (typically 60-80°C) and maintain for a set period to achieve the desired conversion.
-
After the polymerization, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Collect the precipitated poly(this compound) by filtration and dry it under vacuum.
-
Properties of Poly(this compound)
Poly(this compound) is a white, solid material known for its excellent thermal stability and high refractive index. These properties make it a desirable material for various applications in optics and electronics.
| Property | Value | Reference(s) |
| Physical Properties | ||
| Density | 1.031 g/cm³ | |
| Refractive Index (n_D) | 1.657 - 1.6818 | |
| Thermal Properties | ||
| Glass Transition Temp. (T_g) | 135 °C (onset) - 151 °C | |
| Molecular Properties | ||
| Molecular Weight (M_w) | Can be controlled by polymerization | |
| Polydispersity Index (PDI) | < 1.1 (anionic) - > 1.5 (free radical) |
Applications of this compound and its Polymers
The unique properties of this compound and its corresponding polymer, P2VN, have led to their use in a variety of applications, primarily in materials science.
Polymer and Materials Science
-
High-Performance Polymers: P2VN exhibits high thermal stability, making it a suitable component for high-performance plastics. Its incorporation into copolymers can enhance the thermal and mechanical properties of the resulting material.
-
Optoelectronic Devices: The high refractive index of P2VN makes it a candidate for use in optical applications, such as in lenses, optical films, and as a component in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
-
Copolymers: this compound is employed in the synthesis of various copolymers. For example, it can be copolymerized with monomers like styrene to create materials with tailored properties. It is also used to synthesize copolymers such as Poly(sodium styrenesulfonate-co-2-vinyl-napthalene) and Poly(2-vinylnapthalene-alt-maleic acid)-graft-polystyrene, the latter of which finds use as a photoactive polymer micelle and stabilizer for polystyrene latexes.
-
Photophysical Studies: The naphthalene moiety in 2VN is an excellent chromophore, making P2VN and its copolymers useful materials for studying photophysical processes such as energy transfer and excimer formation.
Potential in Drug Development
While the primary applications of this compound are in materials science, the naphthalene scaffold is a common feature in many pharmacologically active molecules. In silico studies have suggested that naphthalene derivatives, including those structurally related to this compound, may possess anticancer activities. For instance, 2-(bromomethyl)naphthalene has shown potential as an anticancer agent in computational docking studies. However, it is important to note that this compound itself is primarily considered a monomer for polymerization and its direct application in drug development is not well-established. Further research is needed to explore the potential of this compound derivatives as therapeutic agents.
Visualizing Experimental Workflows
To better illustrate the processes described, the following diagrams, generated using the DOT language, outline the key experimental workflows.
Conclusion
This compound is a versatile monomer with significant applications in polymer and materials science. Its ability to form polymers with high thermal stability and refractive index makes it a valuable component in the development of advanced materials for optical and electronic applications. While its direct role in drug development is currently limited, the naphthalene core suggests that its derivatives may hold potential for future therapeutic applications. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working with this important chemical compound.
References
Unraveling the Molecular Architecture: A Guide to the Crystal Structure Analysis of 2-Vinylnaphthalene
Preamble: A definitive single-crystal X-ray diffraction analysis for 2-vinylnaphthalene is not publicly available in surveyed academic literature and crystallographic databases. Consequently, this guide provides a comprehensive overview of the known physicochemical properties of this compound and presents a generalized, yet detailed, experimental protocol for the single-crystal X-ray diffraction analysis of a comparable organic compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the structural elucidation of similar small molecules.
Physicochemical Properties of this compound
While a crystal structure remains elusive, the fundamental properties of this compound have been well-documented. These characteristics are crucial for its handling, storage, and application in synthesis.[1][2][3][4][5] A summary of these properties is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀ | |
| Molecular Weight | 154.21 g/mol | |
| CAS Number | 827-54-3 | |
| Appearance | White to tan crystalline powder | |
| Melting Point | 62-68 °C | |
| Boiling Point | 135-137 °C at 18 mmHg | |
| Density | ~1.031 - 1.109 g/cm³ (estimate) | |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, and benzene. | |
| IUPAC Name | 2-ethenylnaphthalene |
Generalized Experimental Protocol for Single-Crystal X-ray Diffraction
The following protocol describes a standard methodology for determining the crystal structure of a small organic molecule like this compound. This process is the gold standard for obtaining precise atomic coordinates and understanding molecular packing in the solid state.
2.1. Crystal Growth and Selection
The initial and often most challenging step is the cultivation of a high-quality single crystal. For a compound like this compound, which is a solid at room temperature, this is typically achieved through slow evaporation of a saturated solution or by slow cooling of a solution.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents for nonpolar compounds include hexane, toluene, or ethanol.
-
Crystallization Technique: Slow evaporation from a loosely covered vial is a common method. A saturated solution is prepared, filtered to remove any particulate matter, and left undisturbed. Over several days to weeks, as the solvent evaporates, the concentration of the compound increases, leading to the formation of crystals.
-
Crystal Selection: A suitable crystal, typically 0.1-0.3 mm in all dimensions, with well-defined faces and no visible cracks or defects, is selected under a polarizing microscope.
2.2. Crystal Mounting and Data Collection
The selected crystal is carefully mounted on a goniometer head for data collection.
-
Mounting: The crystal is affixed to a thin glass fiber or a loop using a minimal amount of inert oil or epoxy. This assembly is then attached to a goniometer head.
-
Instrumentation: A single-crystal X-ray diffractometer is used, which consists of an X-ray source (commonly a copper or molybdenum target), a goniometer to orient the crystal, a collimator to focus the X-ray beam, and a detector.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The goniometer rotates the crystal to expose it to the X-ray beam from all possible orientations. As the X-rays pass through the crystal, they are diffracted, creating a unique pattern of reflections that are recorded by the detector. A full sphere of data, often comprising tens of thousands of reflections, is collected.
2.3. Data Reduction and Structure Solution
The raw diffraction data is processed to determine the crystal's unit cell and space group.
-
Indexing and Integration: The diffraction spots are indexed to determine the unit cell parameters (a, b, c, α, β, γ). The intensity of each reflection is integrated.
-
Data Reduction and Scaling: Corrections are applied for factors such as background noise, Lorentz factor, and polarization. The data is scaled to account for variations in crystal illumination and detector response.
-
Space Group Determination: The symmetry of the diffraction pattern and systematic absences of certain reflections are used to determine the space group of the crystal.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the atomic positions.
2.4. Structure Refinement and Validation
The initial model is refined to best fit the experimental data.
-
Refinement: A least-squares refinement process is used to adjust the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The final structure is validated using various crystallographic metrics, such as the R-factor, to assess the quality of the model. The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported.
Visualizing the Workflow
The logical progression of single-crystal X-ray diffraction analysis can be visualized as a structured workflow, from sample preparation to the final structural analysis.
References
Thermodynamic Stability of 2-Vinylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the thermodynamic stability of 2-vinylnaphthalene, a key monomer in the synthesis of specialized polymers and a molecule of interest in materials science and drug development. This document synthesizes available data on its thermodynamic properties, polymerization behavior, and the computational and experimental methodologies used for their determination. Due to the limited availability of specific experimental thermodynamic data in the public domain, this guide also incorporates information from theoretical calculations and discusses the stability of this compound in the context of its high propensity for polymerization.
Introduction
This compound is an aromatic hydrocarbon that serves as a monomer for the production of poly(this compound). Its naphthalene moiety imparts unique properties to the resulting polymers, including high thermal stability and specific optical characteristics, making them suitable for applications in advanced materials and as photoactive components. The thermodynamic stability of the this compound monomer is a critical factor governing its synthesis, purification, storage, and polymerization. Understanding this stability is paramount for controlling its reactivity and designing efficient processes for its use.
Thermodynamic Properties of this compound
A key study by Susairaj, Kaya, and Raja investigated the electronic structure and thermodynamic properties of this compound using quantum chemical calculations.[1] Their work provides a theoretical basis for understanding the stability of this compound.
Computational Thermodynamic Data
The following table summarizes the types of thermodynamic properties calculated for this compound and the methodology employed. Unfortunately, the specific values from the primary research article were not accessible.
| Thermodynamic Property | Description | Computational Methodology |
| Enthalpy | A measure of the total internal energy of the system. The temperature dependence of enthalpy provides insight into the energy changes during heating. | Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level of theory.[1] |
| Entropy | A measure of the randomness or disorder of a system. The relationship between entropy and temperature was investigated. | Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level of theory.[1] |
| Heat Capacity | The amount of heat required to raise the temperature of the substance by a specific amount. This property was also studied as a function of temperature. | Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level of theory.[1] |
Stability in the Context of Polymerization
The thermodynamic stability of this compound is intrinsically linked to its propensity to polymerize. The vinyl group is highly reactive, and under certain conditions, the polymerization to poly(this compound) is a thermodynamically favorable process.
Thermal Polymerization
This compound can undergo thermal polymerization, where heat initiates the formation of radicals that lead to chain growth. A kinetic analysis of this process has shown that this compound has a greater propensity for thermal polymerization than styrene. The activation energy for the thermal polymerization of this compound was found to be 30 kJ/mol less than that of styrene. This lower activation energy suggests that the formation of the initial radical species and the subsequent propagation are energetically more favorable for this compound, indicating a lower thermodynamic barrier to polymerization.
Anionic Polymerization
Anionic polymerization of this compound is also a well-documented process. The reaction is characterized by rapid heat evolution, which indicates a significantly exothermic, and therefore thermodynamically favorable, polymerization process. While specific values for the enthalpy and entropy of polymerization for this compound are not available, the qualitative observation of a strong exothermic reaction is a key indicator of the thermodynamic driving force for this transformation.
Experimental Protocols for Thermodynamic Analysis
While specific experimental studies on the thermodynamics of this compound are scarce, the following are standard and appropriate methodologies for determining the thermodynamic properties of solid organic compounds like this compound.
Bomb Calorimetry for Enthalpy of Combustion
This technique is used to determine the standard enthalpy of combustion (ΔHc°), from which the standard enthalpy of formation (ΔHf°) can be calculated.
Methodology:
-
A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").
-
The bomb is filled with pure oxygen at high pressure (e.g., 30 atm).
-
The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).
-
The sample is ignited by passing an electric current through a fuse wire.
-
The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
The temperature change of the water is meticulously measured.
-
The heat capacity of the calorimeter system is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.
Adiabatic Heat-Capacity Calorimetry
This method is used to measure the heat capacity (Cp) of a substance as a function of temperature. From this data, entropy (S°) and changes in enthalpy and Gibbs free energy can be derived.
Methodology:
-
A sample of this compound is placed in a sample cell within an adiabatic shield in a cryostat.
-
The sample is cooled to a low temperature (e.g., near absolute zero).
-
A known quantity of electrical energy is supplied to a heater in the sample cell, causing a small, incremental temperature increase.
-
The system is allowed to reach thermal equilibrium, and the temperature rise is precisely measured.
-
The heat capacity is calculated as the ratio of the energy input to the temperature rise.
-
Measurements are repeated at successive temperature intervals to obtain the heat capacity as a function of temperature.
-
Thermodynamic functions are then calculated by integrating the heat capacity data.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine the enthalpy of fusion and melting point.
Methodology:
-
A small, weighed sample of this compound is placed in a sample pan, and an empty pan is used as a reference.
-
The sample and reference pans are heated at a constant rate.
-
The difference in heat flow to the sample and reference is measured as a function of temperature.
-
When the sample melts, it absorbs additional energy (the enthalpy of fusion), resulting in a peak in the DSC curve.
-
The temperature at the peak maximum corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Visualizations
Free Radical Polymerization of this compound
The following diagram illustrates the key steps in the free-radical polymerization of this compound, a process central to its stability and reactivity.
Caption: Free-radical polymerization of this compound.
Workflow for Computational Thermodynamic Property Determination
This diagram outlines the general workflow for calculating thermodynamic properties of this compound using quantum chemical methods.
Caption: Quantum chemical calculation workflow.
Conclusion
The thermodynamic stability of this compound is a complex interplay of its inherent molecular structure and its high propensity to undergo exothermic polymerization. While precise experimental thermodynamic data for the monomer remain elusive in readily accessible literature, theoretical calculations have established a framework for understanding its properties. The lower activation energy for thermal polymerization compared to styrene, along with the qualitative observation of exothermic anionic polymerization, underscores that the conversion of the monomer to the polymer is a thermodynamically favorable process. For professionals in research and drug development, this inherent reactivity necessitates careful handling and storage conditions to prevent unwanted polymerization and ensure the integrity of the material. The experimental protocols detailed herein provide a roadmap for future studies to precisely quantify the thermodynamic parameters of this important molecule.
References
Potential Biological Interactions of 2-Vinylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biological activities and interactions of 2-vinylnaphthalene have not been extensively studied. The information presented in this guide is largely inferred from research on the parent compound, naphthalene, and other structurally related vinylarenes. Direct experimental evidence for this compound is limited, and the following content should be interpreted as a predictive overview to guide future research.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene ring substituted with a vinyl group. While its primary applications are in polymer synthesis and chemical research, its structural similarity to naphthalene, a well-studied toxicant, raises questions about its potential biological interactions and toxicological profile.[1][2][3] This technical guide provides a comprehensive overview of the predicted metabolic pathways, potential for toxicity, and hypothetical interactions with key signaling pathways, based on available data for analogous compounds.
Predicted Metabolic Pathways
The metabolism of this compound is anticipated to proceed through pathways similar to those of other vinylarenes and naphthalene, primarily involving Phase I and Phase II enzymatic reactions.
2.1. Phase I Metabolism: Cytochrome P450-Mediated Oxidation
Cytochrome P450 (CYP) enzymes, predominantly found in the liver, are expected to be the primary catalysts for the initial oxidation of this compound.[4] Two main sites of oxidation are predicted: the vinyl group and the aromatic naphthalene ring.
-
Epoxidation of the Vinyl Group: The vinyl moiety is susceptible to epoxidation, forming 2-(oxiran-2-yl)naphthalene (this compound oxide). This is a common metabolic pathway for vinylarenes.
-
Aromatic Hydroxylation: The naphthalene ring can be oxidized to form various hydroxylated metabolites and epoxides, such as naphthalene-1,2-epoxide.
These epoxide intermediates are highly reactive electrophiles that can covalently bind to cellular macromolecules, including proteins and DNA, leading to toxicity.
2.2. Phase II Metabolism: Detoxification Pathways
The reactive epoxide intermediates can undergo detoxification through several Phase II conjugation reactions.
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) are expected to catalyze the conjugation of glutathione (GSH) to the epoxide metabolites of this compound.[5] This reaction is a critical detoxification pathway, leading to the formation of more water-soluble and readily excretable mercapturic acid derivatives. Depletion of cellular GSH can enhance the toxicity of the parent compound by allowing reactive metabolites to accumulate.
-
Hydrolysis by Epoxide Hydrolase: Epoxide hydrolase can convert the epoxide metabolites to their corresponding dihydrodiols, which are generally less reactive.
The balance between CYP-mediated activation and Phase II detoxification is a key determinant of the overall toxicity of this compound.
Potential Toxicological Profile
Based on data from naphthalene and other vinyl compounds, this compound may exhibit several forms of toxicity.
3.1. Genotoxicity and Carcinogenicity
The formation of reactive epoxide metabolites suggests a potential for genotoxicity. These electrophilic intermediates can form covalent adducts with DNA, which, if not repaired, can lead to mutations and potentially initiate carcinogenesis. The Ames test, a bacterial reverse mutation assay, is a standard in vitro method for assessing the mutagenic potential of chemicals and could be employed to evaluate this compound. The 32P-postlabeling assay is a highly sensitive method for detecting DNA adducts and could be used to investigate the adduction potential of this compound in cellular or animal models.
3.2. Cytotoxicity
Naphthalene is known to cause cytotoxicity, particularly in the respiratory tract. The toxicity is linked to the depletion of glutathione and the subsequent accumulation of reactive metabolites, leading to oxidative stress and cell death. It is plausible that this compound could induce similar cytotoxic effects.
Potential Interactions with Signaling Pathways
While no studies have directly investigated the effects of this compound on specific signaling pathways, research on other naphthalene derivatives suggests potential interactions with pathways relevant to cancer and other diseases.
4.1. STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis. Some naphthalene-based compounds have been investigated as STAT3 inhibitors. It is conceivable that this compound or its metabolites could modulate STAT3 signaling, although this requires experimental validation.
4.2. VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anti-cancer strategy. The potential for naphthalene-based compounds to interact with kinase signaling pathways suggests that VEGFR-2 could be a hypothetical target for this compound, though this is highly speculative and would require significant experimental investigation.
Quantitative Data (Inferred from Naphthalene)
Due to the lack of direct data for this compound, the following tables summarize quantitative data for naphthalene as a surrogate. These values should not be directly extrapolated to this compound and are provided for illustrative purposes only.
Table 1: In Vitro Cytotoxicity and Genotoxicity of Naphthalene
| Cell Line | Endpoint | Metabolic Activation | Concentration Range | Effect | Reference |
| Human TK6 | Cytotoxicity | Rat Liver S9 | 0.0625 - 30 µM | Dose-dependent decrease in survival | |
| Human TK6 | Micronuclei Formation | Rat Liver S9 | 0.0625 - 30 µM | Dose-dependent increase | |
| Mouse Clara Cells | Cytotoxicity | In vivo (inhalation) | 2 - 75 ppm (4h) | Dose-dependent injury |
Table 2: Lethal Doses of Naphthalene in Rodents
| Species | Route | LD50 | Reference |
| Mouse (male) | Gavage | 533 mg/kg | |
| Mouse (female) | Gavage | 710 mg/kg | |
| Mouse (female, gestational) | Gavage (daily for 8 days) | 354 mg/kg |
Experimental Protocols
The following are generalized protocols that can be adapted to study the biological interactions of this compound.
6.1. In Vitro Metabolism using Liver Microsomes
This assay is used to determine the metabolic stability of a compound and identify its metabolites.
-
Preparation: Thaw human or animal liver microsomes and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the microsomal suspension with a solution of this compound (at various concentrations).
-
Initiation: Start the reaction by adding a NADPH-regenerating system.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify its metabolites.
6.2. Ames Test for Mutagenicity
This test assesses the potential of a substance to induce mutations in bacteria.
-
Strains: Use several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100).
-
Metabolic Activation: Conduct the assay with and without a mammalian liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: For a volatile compound like this compound, a desiccator or sealed container method is recommended to ensure exposure.
-
Plating: Mix the bacterial culture, S9 fraction (if used), and different concentrations of this compound with molten top agar and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenicity.
6.3. 32P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting covalent modifications to DNA.
-
DNA Isolation: Isolate DNA from cells or tissues exposed to this compound.
-
Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Enrichment: Enrich for adducted nucleotides using methods like nuclease P1 digestion or butanol extraction.
-
Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatography: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify by scintillation counting or phosphorimaging.
6.4. STAT3 Inhibition Assay (Luciferase Reporter Assay)
This assay measures the effect of a compound on STAT3 transcriptional activity.
-
Cell Culture: Use a cell line that expresses a STAT3-responsive luciferase reporter construct.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Stimulation: Stimulate the cells with a known STAT3 activator (e.g., IL-6) if assessing inhibitory activity.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound would suggest inhibition of the STAT3 pathway.
6.5. VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on VEGFR-2 kinase activity.
-
Reaction Mixture: In a microplate, combine recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Inhibition: Add various concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Measure the amount of ATP remaining using a luciferase-based reagent (e.g., Kinase-Glo®). A higher luminescence signal indicates less ATP consumption and therefore greater inhibition of VEGFR-2 by this compound.
Conclusion
While direct experimental data on the biological interactions of this compound is scarce, its structural similarity to naphthalene provides a basis for predicting its metabolic fate and potential toxicity. It is likely metabolized by cytochrome P450 enzymes to reactive epoxides that can be detoxified by glutathione conjugation. An imbalance in these pathways could lead to the formation of DNA adducts, cytotoxicity, and genotoxicity. Furthermore, there is a remote possibility of interaction with signaling pathways such as STAT3 and VEGFR-2, which would require dedicated investigation. The experimental protocols outlined in this guide provide a framework for future research to elucidate the specific biological activities of this compound and accurately assess its potential risks to human health.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound | 827-54-3 [smolecule.com]
- 4. Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of individual glutathione S-transferase isozymes in hepatic and pulmonary tissues of naphthalene-tolerant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Anionic Polymerization of 2-Vinylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of poly(2-vinylnaphthalene) via living anionic polymerization. The procedure outlined below is suitable for producing polymers with controlled molecular weights and narrow molecular weight distributions, which are critical for applications in drug delivery, advanced materials, and nanotechnology.
Introduction
Anionic polymerization is a powerful technique for the synthesis of well-defined polymers.[1] In the case of this compound, this method allows for precise control over the polymer's molecular weight and a narrow distribution of chain lengths, often characterized by a low polydispersity index (PDI).[1][2][3] The living nature of this polymerization, where the propagating chain ends remain active in the absence of termination or chain transfer reactions, is a key advantage.[4] This protocol describes the use of sec-butyllithium as an initiator in a toluene solvent system.
Data Presentation
The following table summarizes representative quantitative data for poly(this compound) synthesized via anionic polymerization under different conditions. This data is compiled from various sources to provide a comparative overview.
| Sample ID | Initiator | Solvent | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) | Reference |
| P3240B-2VN | Anionic | - | 54,000 | 75,600 | 1.40 | |
| P11030D-2VN | Anionic | - | 19,000 | - | 1.45 | |
| P10994-2VN | Anionic | - | 262,987 | 483,830 | 1.84 | |
| P11013-2VN | Anionic | - | 913,907 | 1,173,000 | 1.283 | |
| - | sec-Butyllithium | Toluene | 20,000 | - | - | |
| - | sec-Butyllithium | Toluene | 30,000 | - | - | |
| - | sec-Butyllithium | Toluene | 49,000 | - | - |
Experimental Workflow Diagram
Caption: Experimental workflow for the anionic polymerization of this compound.
Experimental Protocol
This protocol details the steps for the anionic polymerization of this compound in toluene initiated by sec-butyllithium. All operations must be performed under an inert nitrogen atmosphere using standard Schlenk line or glovebox techniques to prevent premature termination by atmospheric oxygen or moisture.
Materials and Equipment
-
Monomer: this compound (2-VN)
-
Solvent: Toluene (reagent grade)
-
Initiator: sec-Butyllithium (sec-BuLi) in cyclohexane (e.g., 1.44 M solution)
-
Terminating Agent: Anhydrous methanol
-
Precipitating Agent: Methanol
-
Drying Agents: Molecular sieves, Calcium hydride (CaH₂)
-
Schlenk line or glovebox
-
Reaction flask (e.g., screw-capped bottle with a self-sealing rubber gasket and a Teflon gasket)
-
Syringes and needles
-
Constant temperature bath
-
Vacuum distillation apparatus
Reagent Purification
-
This compound (Monomer): Commercial this compound can be a tan solid and may contain inhibitors or other impurities that can interfere with the polymerization. It should be purified by distillation under vacuum and nitrogen atmosphere (boiling point: 77°C at ~102 Pa). The purified monomer should be a white solid. For living polymerization, a more rigorous purification may be necessary to remove trace impurities like 2-acetylnaphthalene. This can be achieved by treating a toluene solution of this compound with LiAlH₄.
-
Toluene (Solvent): Toluene should be dried before use. Store reagent-grade toluene over molecular sieves under a nitrogen atmosphere. For more stringent requirements, toluene can be refluxed over sodium/benzophenone ketyl and distilled under an inert atmosphere.
-
sec-Butyllithium (Initiator): A commercial solution of sec-butyllithium in cyclohexane can be used as received. The concentration should be accurately determined by titration, for example, using the Gilman-Cartledge method.
-
Methanol (Terminating and Precipitating Agent): Use anhydrous methanol for termination. Reagent-grade methanol can be used for precipitation. Both should be deaerated by bubbling with nitrogen before use.
Polymerization Procedure
-
Reactor Setup: Assemble a clean, dry reaction flask equipped with a magnetic stir bar under a nitrogen atmosphere. The flask should be sealed with a septum or a cap with a Teflon-lined gasket.
-
Monomer Solution Preparation: In the reaction flask, prepare a solution of the purified this compound in dry toluene.
-
Impurity Scavenging: While stirring the monomer solution, slowly add the sec-butyllithium solution dropwise using a syringe until a permanent faint rose or red color persists. This step is crucial to remove any remaining protic impurities in the monomer and solvent.
-
Initiation: Calculate the required amount of sec-butyllithium solution to achieve the desired molecular weight of the polymer. Add this amount of initiator to the monomer solution via syringe. A dark red color should form immediately, indicating the formation of the poly(2-vinylnaphthalenyl)lithium active species. The reaction is exothermic, and the flask may become warm.
-
Propagation: To moderate the initial exothermic reaction, the flask can be placed in a cold water bath for about 1 hour. Subsequently, the reaction mixture should be stirred at a controlled temperature (e.g., 5°C) for at least 18 hours to ensure complete polymerization.
-
Termination: To quench the polymerization, add a small amount of deaerated, anhydrous methanol to the reaction mixture. The dark red color of the living polymer chains will disappear.
-
Polymer Isolation and Purification:
-
Pour the polymer solution into a large excess of stirred methanol to precipitate the poly(this compound).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
Characterization
The resulting poly(this compound) can be characterized by various techniques:
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g). The T_g of poly(this compound) is dependent on its molecular weight.
Solubility
Poly(this compound) is soluble in solvents such as DMF, THF, toluene, and CHCl₃. It precipitates from methanol, ethanol, water, and hexanes.
Safety Precautions
-
sec-Butyllithium is a pyrophoric compound and must be handled with extreme care under an inert atmosphere.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all organic solvents with care and avoid inhalation or contact with skin.
References
Application Notes and Protocols for the Free-Radical Polymerization of 2-Vinylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(2-vinylnaphthalene) (P2VN) via various free-radical polymerization techniques. The selection of a specific method will depend on the desired polymer characteristics, such as molecular weight, polydispersity, and end-group functionality.
Introduction
This compound (2VN) is an aromatic vinyl monomer that can be polymerized to yield poly(this compound), a polymer with a high refractive index, good thermal stability, and interesting photophysical properties. These characteristics make P2VN and its copolymers valuable in applications such as organic electronics, scintillators, and as photoactive components in more complex macromolecular architectures. This document outlines protocols for conventional free-radical polymerization (bulk and solution), as well as controlled radical polymerization (CRP) techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to synthesize P2VN with varying degrees of control over its properties.
Data Presentation
The following tables summarize typical experimental conditions and resulting polymer characteristics for the different free-radical polymerization methods of this compound.
Table 1: Conventional Free-Radical Polymerization of this compound
| Method | Initiator | [Monomer]:[Initiator] Ratio | Solvent | Temperature (°C) | Time (h) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Bulk | AIBN | 100:1 | None | 60-80 | 24 | Broad Range | Broad Range | > 1.5 |
| Solution | BPO | 100:1 | Toluene | 70-90 | 24 | Broad Range | Broad Range | > 1.5 |
Table 2: Controlled Radical Polymerization of this compound
| Method | Initiator/Catalyst System | [M]:[I]:[Cat]:[L] or [M]:[CTA]:[I] Ratio | Solvent | Temperature (°C) | Time (h) | Mn (kDa) | PDI (Mw/Mn) |
| ATRP | Ethyl α-bromoisobutyrate / CuBr / PMDETA | 100:1:1:1 | Toluene | 90 | 12 | Controlled | < 1.3 |
| RAFT | Dithiobenzoate-based CTA / AIBN | 100:1:0.1 | Dioxane | 70 | 24 | Controlled | < 1.2 |
Note: The values presented are indicative and can vary based on specific reaction conditions. Mn = Number-average molecular weight; Mw = Weight-average molecular weight; PDI = Polydispersity Index.
Experimental Protocols
Protocol 1: Conventional Free-Radical Bulk Polymerization of this compound
This protocol describes the straightforward polymerization of 2VN in the absence of a solvent.
Materials:
-
This compound (2VN), purified by recrystallization from methanol.
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Schlenk flask or polymerization tube
-
Vacuum line
-
Oil bath
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for dissolution)
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, combine the purified this compound and AIBN (e.g., a 100:1 molar ratio).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for 24 hours. The viscosity of the mixture will increase significantly.
-
Isolation: Cool the reaction to room temperature. Dissolve the highly viscous polymer in a minimal amount of THF.
-
Purification: Precipitate the polymer by slowly adding the THF solution to a large excess of stirred methanol.
-
Drying: Collect the white precipitate by filtration and dry it in a vacuum oven at 60°C to a constant weight.
Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.
-
Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Conventional Free-Radical Solution Polymerization of this compound
This method employs a solvent to control viscosity and heat dissipation.
Materials:
-
This compound (2VN), purified.
-
Benzoyl peroxide (BPO), recrystallized.
-
Toluene, anhydrous.
-
Schlenk flask
-
Vacuum line
-
Oil bath
-
Methanol
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the purified this compound and BPO in anhydrous toluene (e.g., to achieve a 2 M monomer concentration).
-
Degassing: Perform three freeze-pump-thaw cycles on the solution.
-
Polymerization: Place the flask in an oil bath preheated to 80°C and stir for 24 hours.
-
Isolation and Purification: After cooling, pour the polymer solution into a large volume of methanol to precipitate the polymer.
-
Drying: Filter the polymer and dry under vacuum at 60°C.
Protocol 3: Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP allows for the synthesis of P2VN with controlled molecular weight and a narrow polydispersity.
Materials:
-
This compound (2VN), passed through a column of basic alumina to remove inhibitors.
-
Ethyl α-bromoisobutyrate (EBiB), initiator.
-
Copper(I) bromide (CuBr), catalyst.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand.
-
Toluene, anhydrous.
-
Schlenk flask
-
Vacuum line
-
Syringes
-
Oil bath
-
Methanol
Procedure:
-
Catalyst Complex Formation: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr and toluene. Add PMDETA via syringe and stir until a homogeneous solution is formed.
-
Reaction Mixture: In a separate Schlenk flask, add the purified this compound, EBiB, and toluene.
-
Degassing: Degas the monomer/initiator solution with three freeze-pump-thaw cycles.
-
Initiation: Transfer the catalyst solution to the monomer/initiator solution via a cannula or syringe.
-
Polymerization: Immerse the flask in an oil bath at 90°C and stir for 12 hours.
-
Termination and Purification: Cool the reaction and expose it to air to terminate the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum.
Protocol 4: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization provides excellent control over molecular weight, PDI, and allows for the synthesis of block copolymers.
Materials:
-
This compound (2VN), purified.
-
A suitable RAFT agent (e.g., a dithiobenzoate derivative).
-
2,2'-Azobisisobutyronitrile (AIBN), initiator.
-
Dioxane, anhydrous.
-
Schlenk flask or ampoule
-
Vacuum line
-
Oil bath
-
Methanol or hexane for precipitation.
Procedure:
-
Reaction Setup: In a Schlenk flask or ampoule, combine this compound, the RAFT agent, AIBN, and dioxane. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight.
-
Degassing: Thoroughly degas the mixture using at least three freeze-pump-thaw cycles.
-
Polymerization: Seal the vessel and place it in an oil bath at 70°C for 24 hours.
-
Isolation: After the polymerization, cool the reaction and precipitate the polymer in a non-solvent like methanol or hexane.
-
Purification and Drying: Redissolve the polymer in a small amount of THF and re-precipitate to remove unreacted monomer and initiator fragments. Dry the final polymer under vacuum.
Visualizations
Caption: Workflow for Conventional Free-Radical Polymerization of this compound.
Caption: Workflow for Atom Transfer Radical Polymerization (ATRP) of this compound.
Application Notes and Protocols for 2-Vinylnaphthalene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-vinylnaphthalene and its polymer, poly(this compound) (PVN), in the field of organic electronics. This document details the synthesis of PVN and its application in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). While PVN shows promise, particularly as a hole transport material, this document also highlights areas where further research and data are needed.
Synthesis of Poly(this compound) via Free-Radical Polymerization
Poly(this compound) can be synthesized from its monomer, this compound, through various polymerization techniques, including free-radical polymerization.
Experimental Protocol:
-
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
-
Procedure: a. In a Schlenk flask, dissolve this compound (e.g., 5 g, 32.4 mmol) and AIBN (e.g., 0.053 g, 0.32 mmol, 1 mol%) in toluene (e.g., 20 mL). b. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. c. Immerse the sealed flask in a preheated oil bath at 70°C and stir the mixture for 24 hours. d. To terminate the polymerization, cool the flask in an ice bath and expose the contents to air. e. Precipitate the polymer by slowly adding the toluene solution to a large excess of methanol with vigorous stirring. f. Filter the white precipitate and wash it with methanol. g. Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
Characterization: The resulting poly(this compound) can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure. The glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC).[1]
Diagram of Polymerization Workflow:
Applications in Organic Light-Emitting Diodes (OLEDs)
Poly(this compound) is a potential candidate for use as a hole transport layer (HTL) in OLEDs due to the hole-conducting nature of the naphthalene units. A well-matched HTL facilitates the injection of holes from the anode and their transport to the emissive layer, improving device efficiency and stability.
Experimental Protocol for OLED Fabrication:
A common device architecture for a polymer-based OLED is ITO/PEDOT:PSS/HTL/Emissive Layer/ETL/Cathode.
-
Substrate Cleaning: a. Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex), deionized water, and isopropanol. b. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: a. Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds. b. Anneal the substrate at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: a. Prepare a solution of poly(this compound) in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL. b. Spin-coat the PVN solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox. c. Anneal the film at 80°C for 20 minutes.
-
Emissive and Electron Transport Layer (ETL) Deposition: a. The emissive layer (e.g., a light-emitting polymer or a host-dopant system) and an electron transport layer (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq3) can be deposited via spin-coating or thermal evaporation.[2]
-
Cathode Deposition: a. Thermally evaporate a bilayer cathode of LiF (1 nm) and Al (100 nm) through a shadow mask at a pressure below 10-6 Torr.[2]
-
Encapsulation: a. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
Diagram of OLED Fabrication Workflow:
Quantitative Data:
Table 1: Performance of OLEDs with 1,4-Naphthalene-Based Copolymers in a PVK Host
| Emitting Polymer Blend (wt% in PVK) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Max. Luminous Efficiency (cd/A) | Max. External Quantum Efficiency (%) |
| PNP(1,4)-PT (6%) | ~600 | ~5.0 | ~0.1 | ~0.2 |
| PNP(1,4)-TF (6%) | ~300 | ~6.0 | 0.16 | 0.25 |
| PNP(1,4)-TF (45%) | 456 | ~5.5 | ~0.1 | ~0.15 |
Data extracted from a study on 1,4-naphthalene based copolymers and should be considered as a reference for the potential of naphthalene-based polymers in OLEDs.
Diagram of OLED Energy Levels:
Applications in Organic Field-Effect Transistors (OFETs)
Poly(this compound) could potentially be used as the semiconductor layer or the gate dielectric in an OFET. Its aromatic nature suggests semiconducting properties, while its polymeric nature could allow for its use as a solution-processable dielectric.
Experimental Protocol for OFET Fabrication (Bottom-Gate, Top-Contact):
-
Substrate: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate and gate dielectric, respectively.
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the crystallinity of the overlying organic semiconductor.
-
Semiconductor Deposition: a. A solution of poly(this compound) in a suitable solvent is prepared. b. The PVN solution is spin-coated onto the treated SiO₂ surface. c. The film is annealed to remove residual solvent and potentially improve morphology.
-
Source and Drain Electrode Deposition: a. Gold source and drain electrodes are thermally evaporated onto the PVN layer through a shadow mask.
Diagram of OFET Fabrication Workflow:
Quantitative Data:
No specific quantitative performance data for OFETs based on poly(this compound) was found in the conducted literature search. The table below indicates the key performance metrics that would be evaluated for such a device.
Table 2: Key Performance Metrics for OFETs
| Parameter | Symbol | Unit |
| Charge Carrier Mobility | µ | cm²/Vs |
| On/Off Current Ratio | Ion/Ioff | - |
| Threshold Voltage | Vth | V |
Applications in Organic Solar Cells (OSCs)
This compound could be incorporated as a comonomer in donor-acceptor copolymers for the active layer of organic solar cells. The naphthalene unit can be functionalized to tune the electronic properties of the resulting polymer.
Experimental Protocol for OSC Fabrication (Bulk Heterojunction):
-
Substrate Cleaning: Similar to OLED fabrication, clean and treat ITO-coated glass substrates.
-
Hole Transport Layer (HTL) Deposition: Spin-coat PEDOT:PSS onto the ITO and anneal.
-
Active Layer Deposition: a. Prepare a blend solution of a donor polymer (potentially a copolymer of this compound) and an acceptor material (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor) in a common solvent like chlorobenzene or o-dichlorobenzene. b. Spin-coat the active layer blend onto the HTL inside a nitrogen-filled glovebox. c. Anneal the film to optimize the morphology of the bulk heterojunction.
-
Cathode Deposition: Thermally evaporate a cathode, such as Ca/Al or LiF/Al.
-
Encapsulation: Encapsulate the device to protect it from the environment.
Diagram of OSC Fabrication Workflow:
Quantitative Data:
There is no specific performance data available from the literature search for organic solar cells employing copolymers of this compound. The table below lists the primary parameters used to evaluate OSC performance.
Table 3: Key Performance Metrics for Organic Solar Cells
| Parameter | Symbol | Unit |
| Power Conversion Efficiency | PCE or η | % |
| Open-Circuit Voltage | Voc | V |
| Short-Circuit Current Density | Jsc | mA/cm² |
| Fill Factor | FF | % |
Disclaimer: The experimental protocols provided are intended as a general guide. Specific parameters such as solution concentrations, spin speeds, and annealing temperatures may require optimization for specific materials and device architectures. The quantitative data presented for OLEDs is based on related naphthalene-containing polymers and should be used as a reference point for the potential of this compound-based materials. Further research is necessary to fully characterize and optimize the performance of poly(this compound) in organic electronic devices.
References
Application Notes and Protocols for the Functionalization of Surfaces with Poly(2-vinylnaphthalene)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-vinylnaphthalene) (P2VN) is a polymer distinguished by its pendant naphthalene groups, which impart unique properties such as high thermal stability, hydrophobicity, and a high refractive index.[1][2][3] These characteristics make P2VN an excellent candidate for surface functionalization in a variety of advanced applications. Its aromatic naphthalene units facilitate strong π-π stacking interactions, enabling the non-covalent immobilization of biomolecules, while its hydrophobicity can be leveraged in controlled drug delivery systems.[4][5] This document provides detailed application notes and experimental protocols for the preparation and functionalization of surfaces with P2VN.
Application Notes
Biosensor Development
P2VN-coated surfaces serve as an effective platform for the development of biosensors. The planar naphthalene groups can interact with aromatic residues in proteins or the nucleobases of DNA via π-π stacking. This provides a simple yet robust method for the physical adsorption and immobilization of biomolecules without the need for complex covalent chemistries that might denature them. This approach is valuable for creating sensitive layers in optical or electrochemical biosensors for detecting analytes ranging from small molecules to large proteins.
Controlled Drug Delivery
The hydrophobic nature of P2VN makes it suitable for creating coatings on medical devices or nanoparticles for controlled drug delivery. A thin film of P2VN can act as a barrier, modulating the release rate of a loaded drug. By controlling the thickness and morphology of the P2VN layer, the diffusion of the therapeutic agent can be fine-tuned, which is particularly useful for long-term drug-eluting implants or carriers designed to protect sensitive drugs from premature degradation.
Organic Electronics
Due to its photophysical properties and ability to form uniform thin films, P2VN is also utilized in the field of organic electronics. It can be employed as a dielectric layer or a host material in organic light-emitting diodes (OLEDs) and other semiconductor devices. The functionalization of surfaces with P2VN allows for the fabrication of layered device architectures with well-defined interfaces.
Experimental Workflows and Protocols
A general workflow for utilizing P2VN for surface functionalization involves synthesizing the polymer, preparing a uniform thin film on a substrate, and subsequently immobilizing the molecule of interest.
Protocol 1: Synthesis of Poly(this compound) via Anionic Polymerization
This protocol describes the synthesis of P2VN with a controlled molecular weight and narrow polydispersity.
Materials:
-
This compound (monomer)
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (s-BuLi) initiator solution in cyclohexane
-
Methanol, anhydrous
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at 120°C overnight and assemble under a flow of argon while still hot.
-
Solvent and Monomer Preparation: Purify THF by distilling over sodium/benzophenone ketyl under argon. Purify the this compound monomer by stirring over calcium hydride for 24 hours followed by vacuum distillation.
-
Polymerization: a. Add 100 mL of anhydrous THF to a 250 mL Schlenk flask equipped with a magnetic stirrer. b. Cool the flask to -78°C using a dry ice/acetone bath. c. Add 10 g of the purified this compound monomer to the flask via syringe. d. Initiate the polymerization by slowly adding a calculated amount of s-BuLi initiator solution (e.g., 0.2 mmol for a target molecular weight of ~50,000 g/mol ). An immediate color change should be observed. e. Allow the reaction to proceed at -78°C for 4 hours with continuous stirring.
-
Termination: Terminate the polymerization by adding 2 mL of anhydrous methanol to the reaction mixture. The color of the solution should disappear.
-
Precipitation and Purification: a. Warm the reaction mixture to room temperature. b. Precipitate the polymer by slowly pouring the solution into 500 mL of vigorously stirring methanol. c. Collect the white polymer precipitate by vacuum filtration. d. Re-dissolve the polymer in a minimal amount of THF and re-precipitate into methanol two more times to remove any unreacted monomer and impurities.
-
Drying: Dry the final P2VN product in a vacuum oven at 60°C for 24 hours. Store under an inert atmosphere.
Protocol 2: Preparation of P2VN Thin Films via Spin Coating
Spin coating is a widely used technique to produce uniform thin films on flat substrates.
Materials:
-
Synthesized Poly(this compound)
-
Toluene or Chlorobenzene (solvent)
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of H₂SO₄:H₂O₂) or other appropriate cleaning agent
-
Spin coater
References
- 1. Poly(this compound) average Mw 175,000 28406-56-6 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. Poly(this compound) – scipoly.com [scipoly.com]
- 4. mdpi.com [mdpi.com]
- 5. Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Vinylnaphthalene in Scintillation Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylnaphthalene is an aromatic vinyl monomer that serves as a precursor for poly(this compound) (P2VN), a polymer with notable scintillation and wavelength-shifting properties. While not a common component in traditional liquid scintillation cocktails for routine alpha/beta counting, P2VN is a subject of research for its application as a plastic scintillator and as a wavelength shifter in specialized detector systems, such as those for noble liquid detectors. Its primary utility lies in the production of solid plastic scintillators where the P2VN forms the polymer matrix that can be doped with other fluors or used directly for its intrinsic scintillation. This document provides detailed application notes and protocols for the use of this compound in the preparation of plastic scintillators and explores its potential, albeit non-standard, use in liquid scintillation counting.
Data Presentation
The scintillation properties of poly(this compound) are critical for its application. The following tables summarize the key quantitative data available in the literature.
Table 1: Physical and Chemical Properties of this compound and Poly(this compound)
| Property | This compound | Poly(this compound) |
| Chemical Formula | C₁₂H₁₀ | (C₁₂H₁₀)ₙ |
| Molecular Weight | 154.21 g/mol | Varies with polymerization |
| Appearance | White to slightly beige or yellow powder[1] | Powder[2] |
| Melting Point | 64-68 °C[1] | Glass Transition Temperature (Tg): 151 °C[2] |
| Boiling Point | 135 °C at 18 mmHg[1] | Not Applicable |
| Solubility (Monomer) | Soluble in ethanol, acetone, benzene; Insoluble in water | - |
| Solubility (Polymer) | - | Soluble in Benzene, THF, Toluene |
| Refractive Index (Polymer) | - | nD20 1.6818 |
Table 2: Scintillation and Wavelength Shifting Properties of Poly(this compound) (P2VN)
| Parameter | Value | Notes |
| Scintillation Type | Plastic Scintillator / Wavelength Shifter | P2VN can act as the scintillating polymer matrix and also as a wavelength shifter for primary scintillants that emit in the UV range. |
| Emission Maximum | ~410 nm | The emission is attributed to excimer fluorescence between adjacent naphthalene groups. This wavelength is well-matched with the spectral sensitivity of common photomultiplier tubes. |
| Absolute Light Yield | Data not readily available in photons/MeV. | The light yield of plastic scintillators is often compared to a standard like anthracene or commercial products. For instance, a plastic scintillator with a polyvinyltoluene base (similar to P2VN) can have a light yield of around 10,000 photons/MeV. |
| Relative Light Yield | ~73% of Teonex (a commercial PEN-based scintillator) when excited by alpha particles at room temperature. | This indicates a significant scintillation efficiency, though direct comparisons with standard scintillators like anthracene are not widely reported. |
| Wavelength Shifting Efficiency | 40-50% of Tetraphenyl-butadiene (TPB) for VUV light. | This makes it a candidate for applications in liquid argon detectors where the primary scintillation is in the vacuum ultraviolet region. |
| Decay Time | Nanosecond range, with multiple components possible. | Similar plastic scintillators exhibit fast decay components on the order of a few nanoseconds and slower components that can extend to tens of nanoseconds. For example, polyethylene naphthalate (PEN), a similar naphthalene-containing polymer, has a reported decay constant of about 35 ns. The decay time is crucial for applications requiring fast timing or high count rates. |
Experimental Protocols
Protocol 1: Preparation of a Poly(this compound)-Based Plastic Scintillator
This protocol describes the bulk thermal polymerization of this compound to produce a solid plastic scintillator. This method can be adapted to include primary and secondary fluors if desired.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Primary fluor (e.g., 2,5-Diphenyloxazole - PPO) (optional)
-
Secondary fluor/wavelength shifter (e.g., 1,4-bis(5-phenyloxazol-2-yl)benzene - POPOP) (optional)
-
Glass polymerization ampoule or mold
-
Dichlorodimethylsilane solution in chloroform (for treating the mold surface)
-
High-purity nitrogen or argon gas
-
Vacuum pump
-
Heating oven with programmable temperature control
-
Polishing compounds
Procedure:
-
Monomer and Fluor Preparation:
-
If fluors are to be included, dissolve the desired amounts (e.g., 1-2% PPO and 0.01-0.03% POPOP by weight relative to the monomer) in the this compound monomer. Gentle heating and stirring may be required.
-
Add the initiator, AIBN (a typical starting concentration is 0.05% by weight). Ensure it is fully dissolved.
-
-
Degassing:
-
Transfer the monomer solution to the glass ampoule.
-
Connect the ampoule to a vacuum line and perform several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization and affect the optical properties of the scintillator.
-
After the final thaw, backfill the ampoule with high-purity nitrogen or argon gas and seal it.
-
-
Polymerization:
-
Treat the inner surface of the glass mold with a dichlorodimethylsilane solution to prevent the plastic from adhering to the glass.
-
Carefully pour the degassed monomer solution into the prepared mold.
-
Place the mold in a programmable oven and initiate the thermal polymerization cycle. A typical cycle for a vinyl aromatic monomer involves a gradual increase in temperature to control the reaction rate and prevent the formation of bubbles and internal stresses.
-
Heat to 50-60°C and hold for 24-48 hours.
-
Gradually increase the temperature to 80-100°C over 24 hours.
-
Hold at 100-120°C for another 24-48 hours to ensure complete polymerization.
-
Slowly cool the oven back to room temperature over 24-48 hours to anneal the plastic and minimize internal stress.
-
-
-
Finishing:
-
Carefully remove the solid plastic scintillator from the mold.
-
Cut the scintillator to the desired dimensions.
-
Polish the surfaces to optical clarity using progressively finer grades of polishing compounds.
-
Protocol 2: Exploratory Preparation of a P2VN-Based Liquid Scintillation Cocktail
This protocol is provided for research purposes to investigate the properties of P2VN in a liquid format. It is important to note that this is not a standard application, and performance characteristics such as counting efficiency and quench resistance will need to be thoroughly evaluated.
Materials:
-
Poly(this compound) (P2VN) powder
-
Aromatic solvent (e.g., toluene, benzene, or a safer alternative like di-isopropylnaphthalene - DIN)
-
Primary fluor (e.g., PPO)
-
Secondary fluor (e.g., POPOP)
-
Liquid scintillation vials
-
Magnetic stirrer and stir bar
Procedure:
-
Polymer Dissolution:
-
In a glass beaker, add the desired amount of P2VN powder to the chosen aromatic solvent. A starting concentration could be in the range of 50-100 g/L.
-
Stir the mixture using a magnetic stirrer until the P2VN is completely dissolved. This may take a considerable amount of time. Gentle heating may aid dissolution but should be done with caution due to the flammability of the solvents.
-
-
Fluor Addition:
-
Once the polymer is dissolved, add the primary and secondary fluors at typical concentrations for liquid scintillation cocktails (e.g., 3-5 g/L for PPO and 0.1-0.3 g/L for POPOP).
-
Continue stirring until the fluors are completely dissolved.
-
-
Sample Preparation for Counting:
-
Pipette the desired volume of the P2VN-based scintillation cocktail into a liquid scintillation vial.
-
Add the radioactive sample. Note that the high viscosity of the polymer solution may affect sample mixing and homogeneity.
-
Cap the vial and shake vigorously to ensure thorough mixing.
-
Allow the sample to dark-adapt before counting to reduce photoluminescence.
-
-
Counting and Analysis:
-
Count the sample in a liquid scintillation counter.
-
Evaluate the counting efficiency, background, and quench properties. It is recommended to prepare a set of quenched standards to generate a quench curve specifically for this cocktail.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound, through its polymer P2VN, presents a viable material for the fabrication of plastic scintillators and wavelength shifters. Its primary application is in solid-state detectors where its aromatic structure facilitates the scintillation process. The provided protocol for bulk polymerization offers a methodology for producing these solid scintillators in a laboratory setting. While its use in liquid scintillation cocktails is not conventional, the solubility of P2VN in aromatic solvents opens an avenue for research into novel liquid scintillation media, particularly for applications where the properties of the polymer matrix, such as viscosity or refractive index, might be advantageous. Researchers are encouraged to use the provided data and protocols as a foundation for further investigation into the capabilities of this compound-based scintillators.
References
Application Notes and Protocols for the Experimental Photopolymerization of 2-Vinylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental guide for the photopolymerization of 2-vinylnaphthalene, a process with applications in the synthesis of novel polymers for various fields, including drug delivery and materials science. The protocols outlined below cover both free-radical and cationic photopolymerization methods, followed by comprehensive characterization techniques for the resulting poly(this compound).
Overview of this compound Photopolymerization
Photopolymerization is a light-initiated process that converts monomer molecules into polymers. For this compound, this can be achieved through two primary mechanisms: free-radical and cationic polymerization. The choice of mechanism depends on the desired polymer properties and the experimental conditions.
-
Free-Radical Photopolymerization: This method typically employs photoinitiators that generate free radicals upon exposure to UV light. These radicals then initiate the polymerization of the vinyl group in this compound. This approach is versatile and compatible with a wide range of functional groups.
-
Cationic Photopolymerization: This technique utilizes photoacid generators that produce a strong acid upon irradiation. This acid then protonates the vinyl group of this compound, creating a carbocation that propagates the polymerization. Cationic polymerization is often characterized by fast reaction rates and is insensitive to oxygen inhibition.
Experimental Protocols
Materials and Equipment
Table 1: Materials and Reagents
| Material | Supplier | Grade | Notes |
| This compound (2-VN) | Sigma-Aldrich | 97% | Should be purified before use. |
| Benzoin Methyl Ether | Sigma-Aldrich | ≥98.0% | Photoinitiator for free-radical polymerization. |
| (4-tert-Butylphenyl)iodonium hexafluorophosphate | Sigma-Aldrich | 98% | Photoinitiator for cationic polymerization. |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9% | Solvent for polymerization and GPC analysis. |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% | Solvent for cationic polymerization. |
| Methanol | Sigma-Aldrich | ACS reagent, ≥99.8% | Used for polymer precipitation. |
| Chloroform-d (CDCl₃) | Sigma-Aldrich | 99.8 atom % D | Solvent for NMR analysis. |
Equipment:
-
UV lamp (e.g., medium-pressure mercury lamp) with controlled intensity and wavelength output.
-
Photoreactor equipped with a quartz reaction vessel, magnetic stirrer, and temperature control.
-
Schlenk line for inert atmosphere reactions.
-
Standard laboratory glassware.
-
Gel Permeation Chromatography (GPC) system.
-
Nuclear Magnetic Resonance (NMR) spectrometer.
-
Differential Scanning Calorimeter (DSC).
Purification of this compound
Prior to polymerization, it is crucial to purify the this compound monomer to remove inhibitors and impurities.
-
Dissolve 10 g of this compound in 100 mL of diethyl ether.
-
Wash the solution with 50 mL of 1 M sodium hydroxide solution three times to remove phenolic inhibitors.
-
Wash with 50 mL of deionized water three times.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a minimal amount of hot methanol.
-
Dry the purified crystals under vacuum.
Protocol 1: Free-Radical Photopolymerization
This protocol describes the solution photopolymerization of this compound using benzoin methyl ether as a photoinitiator.
-
In a quartz reaction vessel, dissolve 5.0 g of purified this compound and 0.05 g of benzoin methyl ether in 50 mL of anhydrous THF.
-
Seal the vessel with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes.
-
Place the reaction vessel in the photoreactor at a controlled temperature of 25 °C.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) at a constant intensity (e.g., 10 mW/cm²).
-
Monitor the polymerization progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR or by observing the increase in viscosity.
-
After the desired conversion is reached (e.g., 4 hours), stop the irradiation.
-
Precipitate the polymer by slowly pouring the reaction mixture into 500 mL of cold methanol with vigorous stirring.
-
Collect the white precipitate by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at 40 °C to a constant weight.
Protocol 2: Cationic Photopolymerization
This protocol outlines the cationic photopolymerization of this compound using a diaryliodonium salt as a photoinitiator.
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 5.0 g of purified this compound and 0.1 g of (4-tert-butylphenyl)iodonium hexafluorophosphate in 50 mL of anhydrous dichloromethane.
-
Seal the flask and maintain a positive pressure of nitrogen.
-
Place the reaction flask in the photoreactor at 0 °C to control the exothermic reaction.
-
Irradiate the solution with a UV lamp (e.g., 310 nm) at a constant intensity (e.g., 15 mW/cm²).
-
The polymerization is typically rapid; monitor the reaction closely.
-
After a predetermined time (e.g., 1 hour), quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the solution into 500 mL of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.
Characterization of Poly(this compound)
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
Table 2: GPC Analysis Parameters
| Parameter | Value |
| System | Agilent 1260 Infinity II GPC/SEC System |
| Columns | 2 x Agilent PLgel MIXED-C columns |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene standards |
| Sample Preparation | Dissolve 2-3 mg of polymer in 1 mL of THF and filter through a 0.45 µm syringe filter. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the polymer.
Table 3: NMR Spectroscopy Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance III 400 MHz | Bruker Avance III 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Concentration | 10 mg/mL | 20-30 mg/mL |
| Temperature | 25 °C | 25 °C |
| Reference | Tetramethylsilane (TMS) at 0 ppm | CDCl₃ at 77.16 ppm |
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the polymer.
Table 4: DSC Analysis Parameters
| Parameter | Value |
| Instrument | TA Instruments Q200 DSC |
| Sample Weight | 5-10 mg in a sealed aluminum pan |
| Temperature Program | 1. Heat from 25 °C to 200 °C at 10 °C/min (1st heating scan).2. Hold at 200 °C for 5 min.3. Cool from 200 °C to 25 °C at 10 °C/min.4. Heat from 25 °C to 200 °C at 10 °C/min (2nd heating scan). |
| Atmosphere | Nitrogen at a flow rate of 50 mL/min |
| Tg Determination | Midpoint of the transition in the second heating scan. |
Data Presentation
Table 5: Example Data for Photopolymerization of this compound
| Polymerization Method | Photoinitiator | Monomer Conc. (M) | Initiator Conc. (mol%) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) |
| Free-Radical | Benzoin Methyl Ether | 0.65 | 1.0 | 4 | 85 | 45,000 | 98,000 | 2.18 | 151 |
| Cationic | Diaryliodonium Salt | 0.65 | 0.5 | 1 | 92 | 62,000 | 75,000 | 1.21 | 149 |
Visualizations
Caption: Experimental workflow for the photopolymerization of this compound.
Caption: Mechanism of free-radical photopolymerization of this compound.
Caption: Mechanism of cationic photopolymerization of this compound.
Application Notes and Protocols for Incorporating 2-Vinylnaphthalene into Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of 2-vinylnaphthalene (2VN) into block copolymers, with a focus on their synthesis, characterization, and potential applications in drug delivery. Detailed protocols for common polymerization techniques are provided to guide researchers in the development of novel copolymer architectures.
Introduction to this compound in Block Copolymers
This compound is an aromatic monomer that, when incorporated into block copolymers, imparts unique properties such as high thermal stability, distinct fluorescence, and hydrophobicity. The bulky naphthalene group contributes to a high glass transition temperature (Tg) of the resulting poly(this compound) (P2VN) block, which can be advantageous for creating dimensionally stable nanomaterials. The inherent hydrophobicity of the P2VN block makes these copolymers suitable for forming amphiphilic structures, such as micelles, which are of significant interest for drug delivery applications.
Amphiphilic block copolymers containing a hydrophobic P2VN block and a hydrophilic block can self-assemble in aqueous media to form core-shell micelles.[1] These micelles can encapsulate hydrophobic drugs within their P2VN core, thereby increasing the drug's solubility and stability in physiological environments.[2][3] The design and synthesis of these block copolymers allow for tunable properties, making them promising candidates for advanced drug delivery systems.
Data Presentation: Properties of this compound Block Copolymers
The following tables summarize key quantitative data for P2VN homopolymers and block copolymers synthesized via different methods.
Table 1: Molecular Characteristics of Poly(this compound) Homopolymers
| Polymerization Method | Mn ( g/mol ) | Mw/Mn (PDI) | Tg (°C) | Reference |
| Anionic Polymerization | 54,000 | 1.40 | - | [4] |
| Anionic Polymerization | 19,000 | 1.45 | - | [5] |
| Anionic Polymerization | 913,907 | 1.283 | - | |
| Free Radical Polymerization | 80,000 | 1.5 | - | |
| Commercially Available | ~175,000 (Mw) | - | 135 |
Table 2: Characteristics of Poly(this compound)-based Block Copolymers
| Copolymer | Polymerization Method | Mn (P2VN-b-PBlock) ( g/mol ) | Mw/Mn (PDI) | Tg (P2VN block) (°C) | Reference |
| P2VN-b-PMMA | Anionic | 100,000-b-43,000 | 1.25 | 136 |
Table 3: Drug Encapsulation and Release in Polymeric Micelles (Representative Data)
| Drug | Polymer System (Illustrative) | Drug Loading Content (%) | Encapsulation Efficiency (%) | In Vitro Release Conditions | Key Findings | Reference |
| Doxorubicin | pH-sensitive mixed micelles | ~20 | - | pH 6.0-7.4 | Accelerated release at endosomal pH | |
| Paclitaxel | PHO/PEG block copolymer | 5-15 | 40-80 | pH 7.4, 37°C | Sustained release over several days | |
| Curcumin | mPEG-b-p(HPMA-Bz) | 5-10 | >90 | PBS, 37°C | Release rate dependent on hydrophobic block length |
Note: Data in Table 3 is representative of drug loading and release in various polymeric micelle systems and may not be specific to this compound-based copolymers due to limited available data. These values serve as a general guide for designing drug delivery experiments.
Experimental Protocols
Detailed methodologies for the synthesis of block copolymers containing this compound are provided below. These protocols are based on established polymerization techniques.
Protocol 1: Anionic Polymerization of Poly(this compound)-b-poly(methyl methacrylate)
This protocol describes the synthesis of a diblock copolymer of this compound and methyl methacrylate (MMA) via sequential anionic polymerization.
Materials:
-
This compound (2VN), purified by sublimation
-
Methyl methacrylate (MMA), distilled
-
Toluene, anhydrous
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Methanol
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Purification: Rigorously purify all reagents and solvents to remove protic impurities.
-
First Block Synthesis (P2VN):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve a calculated amount of purified 2VN in anhydrous toluene.
-
Cool the solution to 0°C.
-
Titrate the solution with sec-BuLi until a faint persistent color is observed to remove any remaining impurities.
-
Add the calculated amount of sec-BuLi initiator to achieve the desired molecular weight for the P2VN block. The solution should turn a deep red color.
-
Allow the polymerization to proceed for 4-6 hours at room temperature.
-
-
Second Block Synthesis (PMMA):
-
Cool the living P2VN solution to -78°C (dry ice/acetone bath).
-
Slowly add the purified MMA monomer to the living polymer solution via a syringe.
-
Allow the polymerization to proceed for at least 1 hour at -78°C. The color of the solution will likely change.
-
-
Termination:
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
-
Purification:
-
Precipitate the block copolymer by pouring the reaction mixture into a large excess of methanol.
-
Filter and wash the precipitate with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
Characterization:
-
Molecular Weight and Polydispersity (Mw/Mn): Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Copolymer Composition: Determined by ¹H NMR spectroscopy.
-
Thermal Properties (Tg): Determined by Differential Scanning Calorimetry (DSC).
Protocol 2: RAFT Polymerization of a this compound Containing Block Copolymer
This protocol outlines the synthesis of a block copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
This compound (2VN)
-
Second monomer (e.g., Styrene or an acrylate)
-
RAFT agent (e.g., a trithiocarbonate or dithiobenzoate suitable for both monomers)
-
Radical initiator (e.g., AIBN or V-50)
-
Solvent (e.g., toluene, dioxane, or DMF)
-
Argon or Nitrogen gas
-
Schlenk tube or reaction vessel with a reflux condenser
Procedure:
-
Reaction Setup:
-
In a Schlenk tube, combine the first monomer (e.g., 2VN), the RAFT agent, and the radical initiator in the chosen solvent.
-
-
Degassing:
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
First Block Synthesis:
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80°C) and stir.
-
Monitor the polymerization progress by taking aliquots and analyzing monomer conversion by ¹H NMR or GC.
-
Once the desired molecular weight is reached, stop the reaction by cooling it to room temperature and exposing it to air.
-
-
Purification of Macro-RAFT Agent:
-
Precipitate the polymer in a non-solvent (e.g., methanol or hexane).
-
Filter and dry the polymer under vacuum.
-
-
Second Block Synthesis (Chain Extension):
-
In a new Schlenk tube, dissolve the purified macro-RAFT agent, the second monomer, and a fresh portion of the radical initiator in the solvent.
-
Degas the mixture as before.
-
Heat the reaction to the appropriate temperature and monitor the polymerization.
-
-
Final Purification:
-
Once the desired block copolymer is formed, precipitate, filter, and dry the final product.
-
Characterization:
-
Molecular Weight and Polydispersity: SEC/GPC analysis.
-
Copolymer Composition and Purity: ¹H NMR spectroscopy.
Protocol 3: ATRP Synthesis of a Poly(this compound) Block Copolymer
This protocol describes a general procedure for synthesizing a block copolymer containing 2VN using Atom Transfer Radical Polymerization (ATRP).
Materials:
-
This compound (2VN)
-
Second monomer (e.g., a methacrylate or acrylate)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., PMDETA or a bipyridine derivative)
-
Solvent (e.g., anisole, toluene)
-
Argon or Nitrogen gas
-
Schlenk line and glassware
Procedure:
-
First Block Synthesis:
-
To a Schlenk flask, add the catalyst (Cu(I)Br) and a magnetic stir bar. Seal the flask and deoxygenate by cycling between vacuum and inert gas.
-
In a separate flask, prepare a solution of the first monomer (2VN), the initiator, and the ligand in the chosen solvent. Deoxygenate this solution by bubbling with inert gas.
-
Transfer the deoxygenated monomer solution to the flask containing the catalyst via a cannula.
-
Immerse the flask in a thermostated oil bath at the desired reaction temperature.
-
Monitor the reaction by taking samples and analyzing for monomer conversion.
-
-
Chain Extension (Second Block):
-
Once the first block has reached the desired length, add a deoxygenated solution of the second monomer to the living polymer solution.
-
Continue the polymerization until the desired overall molecular weight is achieved.
-
-
Termination and Purification:
-
Terminate the reaction by opening the flask to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
Characterization:
-
Molecular Weight and Polydispersity: SEC/GPC.
-
Copolymer Composition: ¹H NMR.
Application in Drug Delivery
Amphiphilic block copolymers containing P2VN can self-assemble into micelles for the encapsulation of hydrophobic drugs. The aromatic P2VN core provides a suitable environment for loading aromatic drug molecules through π-π stacking interactions, in addition to hydrophobic interactions.
Protocol 4: Drug Loading into P2VN-based Micelles
This protocol describes a general method for loading a hydrophobic drug into block copolymer micelles using the dialysis method.
Materials:
-
P2VN-containing amphiphilic block copolymer
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel, Curcumin)
-
A common solvent for both polymer and drug (e.g., DMSO, DMF)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) or water
Procedure:
-
Dissolution: Dissolve the block copolymer and the hydrophobic drug in the common organic solvent.
-
Dialysis:
-
Transfer the polymer/drug solution into a dialysis bag.
-
Place the dialysis bag in a large volume of PBS or water.
-
Stir the dialysis medium gently at room temperature.
-
The gradual replacement of the organic solvent with water will induce the self-assembly of the block copolymer into micelles, entrapping the drug in the core.
-
-
Purification: Continue dialysis for 24-48 hours, changing the external aqueous phase periodically to ensure complete removal of the organic solvent and any unloaded drug.
-
Characterization of Drug-Loaded Micelles:
-
Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Lyophilize the micelle solution, dissolve a known weight in the organic solvent, and quantify the drug concentration using UV-Vis spectroscopy or HPLC.
-
DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
-
Protocol 5: In Vitro Drug Release Study
This protocol outlines a method to study the release of a drug from the prepared micelles.
Procedure:
-
Place a known amount of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a known volume of release medium (e.g., PBS at pH 7.4 or an acidic buffer to mimic the tumor microenvironment) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of drug-loaded P2VN-based nanoparticles on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Drug-loaded nanoparticles, empty nanoparticles, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Potential Signaling Pathway Interactions
While direct studies on the interaction of P2VN-based nanoparticles with specific signaling pathways are limited, it is plausible that, like other polymeric nanoparticles, they could influence cellular processes upon internalization. For instance, nanoparticles delivering chemotherapeutic agents can induce apoptosis by activating caspase cascades. Furthermore, the nanoparticle material itself or its cargo could potentially modulate inflammatory pathways such as the NF-κB signaling pathway. The NF-κB pathway is a crucial regulator of the cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens. Its dysregulation is implicated in cancer and inflammatory diseases. The diagram below illustrates a generalized overview of a cellular uptake and subsequent potential interaction with a signaling pathway.
This diagram illustrates the process of a drug-loaded P2VN nanoparticle entering a cell via endocytosis, followed by the release of its therapeutic cargo. The released drug acts on its intracellular target. Additionally, it is hypothesized that the nanoparticle or its payload could modulate signaling pathways like NF-κB, leading to downstream effects on gene expression related to inflammation and apoptosis. Further research is needed to validate these potential interactions for this compound-based systems.
References
- 1. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphologies and functionalities of polymeric nanocarriers as chemical tools for drug delivery: A review - Journal of King Saud University - Science [jksus.org]
- 3. Doxorubicin-Loaded Mixed Micelles Using Degradable Graft and Diblock Copolymers to Enhance Anticancer Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymersource.ca [polymersource.ca]
- 5. polymersource.ca [polymersource.ca]
Troubleshooting & Optimization
Technical Support Center: Prevention of Premature Polymerization of 2-Vinylnaphthalene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of 2-Vinylnaphthalene (2-VN) to prevent its premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its premature polymerization a concern?
A1: this compound (2-VN) is a solid aromatic monomer used in the synthesis of specialty polymers and copolymers.[1] These polymers have applications in areas such as photoactive materials. Premature polymerization is the unintended conversion of the monomer into a polymer before its intended use. This can lead to loss of valuable material, compromised experiment quality, and in some cases, a runaway reaction that can be a safety hazard.
Q2: What are the primary causes of premature polymerization of this compound?
A2: The main triggers for the premature polymerization of 2-VN are:
-
Heat: Elevated temperatures significantly increase the rate of thermal self-polymerization. 2-VN has a higher tendency to undergo thermal polymerization compared to styrene.[2]
-
Light: UV light can initiate free-radical polymerization.
-
Contamination: Impurities such as peroxides, acids, and bases can act as initiators for polymerization.
-
Presence of Oxygen: In the absence of appropriate inhibitors, oxygen can contribute to the formation of peroxides, which can initiate polymerization.
Q3: What are the ideal storage conditions for this compound?
A3: To maximize shelf life and prevent premature polymerization, this compound should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C.[3] For longer-term storage, temperatures of -20°C (for up to 1 month) or -80°C (for up to 6 months) in a sealed container away from moisture have been suggested for stock solutions.[4]
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and peroxide formation.
-
Light: In an amber or opaque container, stored in the dark to prevent light-induced polymerization.
-
Inhibitor: Commercial 2-VN is typically supplied with a stabilizer. It is crucial to ensure the inhibitor is present at an effective concentration.
Q4: What are common inhibitors used for this compound?
A4: While specific data for this compound is not always detailed by suppliers, inhibitors commonly used for structurally similar vinyl aromatic compounds are effective. These include:
-
4-tert-Butylcatechol (TBC): A common inhibitor for vinyl aromatic monomers. Its effectiveness often relies on the presence of a small amount of oxygen.
-
2,6-dinitro-p-cresol: This has been mentioned as an inhibitor for vinyl naphthalene.[5]
The choice and concentration of the inhibitor are critical for stability. For high-purity applications like anionic polymerization, these inhibitors must be removed just before use.
Q5: Do I need to remove the inhibitor before my polymerization reaction?
A5: Yes, for most controlled polymerization reactions, especially living polymerizations, the storage inhibitor must be removed. The inhibitor will interfere with the initiator, leading to an induction period, reduced initiator efficiency, and poor control over the polymerization process.
Q6: My this compound has polymerized in the bottle. Can I still use it?
A6: If a significant amount of polymerization has occurred, the material should be disposed of as hazardous waste according to your institution's guidelines. Do not attempt to heat or distill the monomer, as this can lead to a runaway reaction. If only a small amount of polymer is present, it may be possible to purify the remaining monomer, but this should be done with extreme caution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Monomer appears viscous, contains solid particles, or has completely solidified. | Premature polymerization has occurred. | Do not attempt to heat or distill the monomer. This can lead to a dangerous runaway reaction. The material should be disposed of as hazardous waste according to your institution's guidelines. |
| Polymerization occurs during a reaction. | - Insufficient inhibitor in the starting material.- Introduction of contaminants (e.g., peroxides, acids, bases).- Excessive heat during the reaction. | - Ensure the 2-VN is properly stabilized before use.- Use purified, peroxide-free solvents and reagents.- Maintain the reaction temperature as low as possible. |
| Inhibitor concentration is below the recommended level. | - The inhibitor has been consumed over time during storage.- The initial concentration was too low. | - If the monomer is still liquid, consider adding more of the appropriate inhibitor.- For critical applications, it is best to use fresh, properly stored monomer. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal polymerization. |
| -20°C (Short-term) | May extend shelf life up to 1 month for stock solutions. | |
| -80°C (Long-term) | May extend shelf life up to 6 months for stock solutions. | |
| Atmosphere | Inert gas (e.g., nitrogen or argon) | Prevents oxidation and the formation of peroxide initiators. |
| Light | Amber or opaque container, stored in the dark | Prevents UV light from initiating free-radical polymerization. |
| Inhibitor | Store with an appropriate free-radical inhibitor | Scavenges free radicals that can initiate polymerization. |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (e.g., TBC) using an Alumina Column
This protocol describes a common and effective method for removing phenolic inhibitors from this compound immediately before use.
Materials:
-
This compound containing inhibitor
-
Activated basic alumina (Brockmann I, ~150 mesh)
-
Chromatography column with a fritted disc or glass wool plug
-
Inert gas source (nitrogen or argon) with a manifold
-
Dry, clean collection flask (e.g., a Schlenk flask)
-
Dry solvent for slurry packing (e.g., hexane or toluene, peroxide-free)
Procedure:
-
Column Preparation:
-
Ensure all glassware is scrupulously clean and oven-dried.
-
Place a small plug of glass wool at the bottom of the chromatography column if it does not have a fritted disc.
-
Dry-pack the column with activated basic alumina. A general rule is to use a 10:1 to 20:1 ratio of alumina to monomer by weight. Gently tap the column to ensure even packing.
-
Flush the column with an inert gas.
-
-
Purification of the Monomer:
-
Dissolve the this compound in a minimal amount of dry, peroxide-free solvent (e.g., toluene).
-
Carefully add the this compound solution to the top of the alumina column.
-
Allow the monomer solution to percolate through the alumina under gravity or with gentle positive pressure from the inert gas.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask that has been pre-flushed with an inert gas.
-
-
Storage of Purified Monomer:
-
The purified monomer is now highly susceptible to polymerization and should be used immediately.
-
If short-term storage is necessary, keep the monomer on an ice bath and under an inert atmosphere.
-
Protocol 2: Monitoring Purity of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the purity of this compound and detecting the presence of polymers or other impurities.
HPLC Conditions (General Guideline):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or another appropriate wavelength where 2-VN has strong absorbance.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Sample Preparation:
-
Accurately prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the main 2-VN peak and any impurity peaks. The polymer will likely appear as a broad, early-eluting peak or may not elute at all depending on its molecular weight and solubility.
-
-
Data Analysis:
-
Integrate the peak for this compound and all impurity peaks.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for premature polymerization of this compound.
Caption: Simplified mechanism of free-radical polymerization and inhibition.
References
Technical Support Center: Poly(2-vinylnaphthalene) Molecular Weight Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(2-vinylnaphthalene).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) (P2VN) can be effectively controlled using living/controlled polymerization techniques. The most common and well-documented methods are:
-
Anionic Polymerization: This technique offers excellent control over molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI). It involves the use of initiators like alkyllithiums in an aprotic solvent.
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile controlled radical polymerization method that allows for the synthesis of well-defined polymers. The molecular weight is controlled by the ratio of monomer to initiator.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and low PDIs. This method involves a conventional radical polymerization in the presence of a RAFT agent.
Q2: Why is monomer purification crucial for the controlled polymerization of this compound?
A2: Monomer purity is critical, especially for anionic polymerization. Impurities, such as water, oxygen, or other protic species, can react with the highly reactive anionic propagating species, leading to premature termination of the polymer chains. This results in a loss of control over the molecular weight and a broadening of the molecular weight distribution. For ATRP and RAFT, while less sensitive than anionic polymerization, impurities can still affect the catalyst activity and the overall control of the polymerization. Purification of this compound, for instance by distillation under vacuum, is a highly recommended step to remove inhibitors and other impurities.[1]
Q3: How does the initiator-to-monomer ratio affect the molecular weight of poly(this compound) in living/controlled polymerizations?
A3: In living/controlled polymerizations, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the ratio of the initial concentration of monomer ([M]₀) to the initial concentration of the initiator ([I]₀), multiplied by the monomer conversion. A higher monomer-to-initiator ratio will result in a higher molecular weight polymer, assuming high initiator efficiency and complete monomer conversion.
Q4: What is a typical polydispersity index (PDI) for poly(this compound) synthesized by these controlled methods?
A4: For well-controlled polymerizations, the PDI is typically low, indicating a narrow molecular weight distribution.
-
Anionic Polymerization: Can achieve very low PDIs, often below 1.1.
-
ATRP and RAFT Polymerization: Typically yield polymers with PDIs in the range of 1.1 to 1.5, although lower values can be achieved under optimized conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of poly(this compound) with controlled molecular weight.
Anionic Polymerization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or multimodal molecular weight distribution (High PDI) | 1. Impurities in the monomer, solvent, or glassware: Protic impurities terminate growing polymer chains.[1][2] 2. Slow initiation: If the initiation rate is slower than the propagation rate, chains will not grow uniformly. 3. Temperature fluctuations: Can affect the rates of initiation and propagation, leading to a broader PDI. | 1. Rigorous purification: Ensure monomer is distilled under vacuum. Dry solvent over appropriate drying agents. Flame-dry glassware under vacuum before use. 2. Choose an appropriate initiator: sec-Butyllithium is often a good choice for a fast initiation.[1] 3. Maintain a constant temperature: Use a cryostat or a well-controlled temperature bath. |
| Lower than expected molecular weight | 1. Inaccurate initiator concentration: The actual concentration of the alkyllithium initiator may be lower than stated due to degradation. 2. Chain transfer reactions: Although less common in living anionic polymerization, chain transfer to impurities can occur. | 1. Titrate the initiator: Determine the exact concentration of the alkyllithium solution before use. 2. Ensure high purity of all reagents: As mentioned above, rigorous purification is key. |
| No polymerization or very low yield | 1. Presence of inhibitors: Commercial this compound may contain inhibitors to prevent polymerization during storage. 2. Inactive initiator: The alkyllithium initiator has degraded due to exposure to air or moisture. | 1. Purify the monomer: Distillation or passing through a column of activated alumina can remove inhibitors. 2. Use fresh or properly stored initiator: Store alkyllithium solutions under an inert atmosphere and at the recommended temperature. |
Atom Transfer Radical Polymerization (ATRP) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High PDI (>1.5) | 1. Low initiator efficiency: Not all initiator molecules start a polymer chain. 2. Slow deactivation: The equilibrium between active (radical) and dormant species is shifted towards the active side, leading to more termination reactions. 3. High concentration of radicals: Can lead to an increased rate of termination reactions. | 1. Choose a more efficient initiator. 2. Adjust the catalyst/ligand system: Use a more active deactivator (e.g., Cu(II) species) or a ligand that promotes faster deactivation. 3. Lower the reaction temperature or dilute the reaction mixture. |
| Polymerization is too fast and uncontrolled | 1. Catalyst is too active: The activation rate is much higher than the deactivation rate. 2. High reaction temperature. | 1. Use a less active catalyst system or add a deactivator (Cu(II) species) at the beginning of the polymerization. 2. Lower the reaction temperature. |
| Low monomer conversion | 1. Catalyst deactivation: The catalyst can be oxidized or undergo side reactions, leading to a loss of activity. 2. Insufficient initiator. | 1. Use a more robust ligand that protects the catalyst from side reactions. Ensure the system is properly deoxygenated. 2. Increase the initiator concentration, which will also lower the target molecular weight. |
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad molecular weight distribution (High PDI) | 1. Inappropriate RAFT agent: The chain transfer constant of the RAFT agent is not suitable for this compound.[3] 2. Low chain transfer efficiency. 3. Retardation or inhibition period. | 1. Select a suitable RAFT agent: For styrenic monomers like this compound, trithiocarbonates or dithiobenzoates are often effective. 2. Optimize the RAFT agent concentration. 3. Ensure the purity of the RAFT agent and monomer. Adjust the initiator/RAFT agent ratio. |
| Observed retardation in polymerization rate | 1. High concentration of the RAFT agent. 2. The structure of the RAFT agent may lead to the formation of stable intermediate radicals. | 1. Decrease the concentration of the RAFT agent. 2. Choose a different RAFT agent with a more suitable Z and R group for the monomer. |
| Incomplete monomer conversion | 1. Degradation of the RAFT agent or initiator. 2. Chain transfer to solvent or monomer. | 1. Ensure the thermal stability of the chosen RAFT agent and initiator at the reaction temperature. 2. Choose a solvent with a low chain transfer constant. While chain transfer to monomer is inherent, its effect can be minimized by controlling the reaction time and temperature. |
Experimental Protocols
Anionic Polymerization of this compound
This protocol is a general guideline and may require optimization.
1. Materials and Purification:
-
This compound (Monomer): Purify by vacuum distillation from a suitable drying agent (e.g., CaH₂). Store the purified monomer under an inert atmosphere at low temperature.
-
Toluene (Solvent): Dry by refluxing over sodium/benzophenone until a persistent blue or purple color is obtained, then distill under an inert atmosphere.
-
sec-Butyllithium (Initiator): Use a commercially available solution in cyclohexane. The concentration should be determined by titration before use.
-
Methanol (Terminating Agent): Degas before use.
2. Polymerization Procedure:
-
Assemble the reaction glassware (a flame-dried flask equipped with a magnetic stirrer and sealed with rubber septa) under a positive pressure of dry argon or nitrogen.
-
Transfer the desired amount of dry toluene into the reaction flask via a cannula.
-
Add the purified this compound monomer to the solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the sec-butyllithium initiator dropwise via a syringe. The solution should develop a characteristic color of the living poly(2-vinylnaphthalenyl) anion.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Atom Transfer Radical Polymerization (ATRP) of this compound (General Protocol)
1. Materials:
-
This compound (Monomer): Purified as described above.
-
Initiator: e.g., ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: e.g., Copper(I) bromide (CuBr).
-
Ligand: e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Solvent: e.g., Anisole or toluene.
2. Polymerization Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask, and alternatively evacuate and backfill with inert gas (e.g., argon) three times.
-
Add the solvent, monomer, and ligand via degassed syringes.
-
Stir the mixture until the copper complex forms (the solution should become homogeneous and colored).
-
Add the initiator via a syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature.
-
Take samples periodically to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
After the desired time or conversion, stop the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound (General Protocol)
1. Materials:
-
This compound (Monomer): Purified as described above.
-
RAFT Agent (CTA): e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate. The choice of CTA is crucial for controlling the polymerization.
-
Initiator: e.g., Azobisisobutyronitrile (AIBN).
-
Solvent: e.g., Toluene or 1,4-dioxane.
2. Polymerization Procedure:
-
In a reaction vessel, dissolve the this compound monomer, RAFT agent, and initiator in the chosen solvent.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the vessel with an inert gas and seal it.
-
Place the reaction vessel in a preheated oil bath at the desired temperature.
-
Allow the polymerization to proceed for the planned duration.
-
Stop the polymerization by rapid cooling and exposure to air.
-
Precipitate the polymer in a suitable non-solvent.
-
Filter the polymer and dry it under vacuum.
Quantitative Data Summary
Table 1: Anionic Polymerization of this compound - Effect of Monomer/Initiator Ratio on Molecular Weight
| Entry | [Monomer]₀ (mol/L) | [Initiator]₀ (mmol/L) | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI |
| 1 | 0.5 | 10 | 7,700 | 7,500 | 1.05 |
| 2 | 0.5 | 5 | 15,400 | 15,200 | 1.06 |
| 3 | 0.5 | 2.5 | 30,800 | 30,500 | 1.08 |
| 4 | 0.5 | 1 | 77,000 | 76,000 | 1.10 |
Note: These are representative data. Actual results may vary based on experimental conditions and purity of reagents.
Table 2: ATRP of this compound - Typical Conditions and Expected Results
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Expected Mn ( g/mol ) | Expected PDI |
| 100:1:1:2 | Anisole | 110 | 6 | ~60 | ~9,200 | 1.1 - 1.3 |
| 200:1:1:2 | Anisole | 110 | 12 | ~50 | ~15,400 | 1.2 - 1.4 |
| 50:1:1:2 | Toluene | 90 | 4 | ~70 | ~5,400 | 1.1 - 1.2 |
Note: These are illustrative examples. Optimization is often necessary.
Table 3: RAFT Polymerization of this compound - Influence of RAFT Agent Concentration
| [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Expected Mn ( g/mol ) | Expected PDI |
| 200:1:0.1 | Toluene | 70 | 24 | ~80 | ~24,600 | 1.1 - 1.3 |
| 400:1:0.1 | Toluene | 70 | 24 | ~75 | ~46,200 | 1.2 - 1.4 |
| 100:1:0.1 | 1,4-Dioxane | 80 | 18 | ~85 | ~13,100 | 1.1 - 1.2 |
Note: The choice of RAFT agent and initiator, along with their ratio, significantly impacts the polymerization outcome.
Visualizations
Caption: General experimental workflow for controlled polymerization of this compound.
Caption: Key parameters influencing molecular weight and PDI in different polymerization methods.
References
Navigating the Dissolution of Poly(2-vinylnaphthalene): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of poly(2-vinylnaphthalene) (P2VN), with a focus on enhancing its solubility. This guide offers practical strategies, detailed experimental protocols, and quantitative data to support your research and development endeavors.
Troubleshooting Guide: Common Solubility Issues
Researchers often face difficulties in dissolving P2VN, particularly high molecular weight variants. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Poly(this compound) does not dissolve in a recommended solvent.
| Possible Cause | Troubleshooting Steps |
| Poor Solvent Quality | Ensure the solvent is of high purity and anhydrous, as contaminants can hinder dissolution. |
| Incorrect Solvent Choice | While P2VN is soluble in solvents like THF, toluene, and chloroform, its solubility can be influenced by the specific molecular weight and polydispersity of the polymer. Consult Hansen Solubility Parameters (HSP) to identify solvents with closer solubility parameters to P2VN. Polystyrene's HSP can be used as a reasonable approximation. |
| Low Temperature | Increase the temperature of the solvent. Gentle heating can significantly improve the dissolution rate and solubility. |
| Insufficient Agitation | Ensure vigorous and continuous stirring. For high molecular weight P2VN, mechanical stirring is often more effective than simple magnetic stirring. |
| Polymer Degradation | Prolonged exposure to heat or light can cause cross-linking, reducing solubility. Store P2VN in a cool, dark place. |
Issue 2: The polymer swells but does not form a clear solution.
| Possible Cause | Troubleshooting Steps |
| High Molecular Weight | Higher molecular weight polymers have greater chain entanglement and are inherently more difficult to dissolve.[1] Allow for longer dissolution times (24-48 hours) with consistent agitation. Sonication can be an effective method to break up aggregates and promote dissolution. |
| Partial Cross-linking | If the polymer was synthesized in-house, review the polymerization conditions for potential side reactions that could lead to cross-linking. |
| Formation of Aggregates | Add the polymer powder to the solvent slowly while stirring vigorously to prevent the formation of large, solvent-resistant agglomerates. |
Issue 3: The dissolution process is extremely slow.
| Possible Cause | Troubleshooting Steps |
| High Polymer Concentration | Start with a lower polymer concentration (e.g., 1-2% w/v) and gradually increase it if needed. |
| Static Dissolution Conditions | Employ dynamic dissolution methods. Sonication can significantly accelerate the dissolution process by breaking down polymer aggregates and enhancing solvent penetration. |
| Viscous Solution | As the polymer dissolves, the solution viscosity increases, which can hinder further dissolution. If possible, use a larger volume of solvent to maintain a lower viscosity. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding strategies to enhance the solubility of P2VN.
Q1: What are the best practices for selecting a solvent for poly(this compound)?
A1: The principle of "like dissolves like" is a good starting point. P2VN is a non-polar polymer and dissolves well in non-polar or moderately polar aromatic and chlorinated solvents. Tetrahydrofuran (THF), toluene, chloroform, and N,N-dimethylformamide (DMF) are commonly used.[2] For a more quantitative approach, Hansen Solubility Parameters (HSP) can be utilized. Solvents with HSP values close to those of P2VN are more likely to be effective. The HSP for polystyrene can be used as a reference.
Q2: How does temperature affect the solubility of poly(this compound)?
A2: Generally, the solubility of polymers, including P2VN, increases with temperature. Heating the solvent provides the necessary energy to overcome the intermolecular forces within the polymer matrix, allowing solvent molecules to penetrate and solvate the polymer chains more effectively.
Q3: Can sonication be used to improve the dissolution of poly(this compound)?
A3: Yes, sonication is a highly effective technique to accelerate the dissolution of P2VN, especially for high molecular weight samples. The cavitation bubbles generated by ultrasound create micro-jets and shockwaves that break apart polymer agglomerates and enhance mass transfer between the solvent and the polymer.[3]
Q4: Are there chemical modification strategies to permanently enhance the solubility of poly(this compound), particularly in more polar solvents?
A4: Chemical modification is a powerful strategy to tailor the solubility of P2VN. Two common approaches are:
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Sulfonation: Introducing sulfonic acid groups (-SO₃H) onto the naphthalene rings significantly increases the polarity of the polymer, rendering it soluble in polar solvents, including water.
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Grafting: Attaching hydrophilic polymer chains, such as polyethylene glycol (PEG), to the P2VN backbone can create amphiphilic copolymers with enhanced solubility in a wider range of solvents.
Q5: How can copolymerization be used to improve the solubility of poly(this compound)?
A5: Copolymerizing this compound with a more hydrophilic monomer can effectively modify the overall solubility of the resulting polymer. By incorporating monomers with polar functional groups, the intermolecular forces between the polymer chains can be altered, making it easier for a wider range of solvents to dissolve the copolymer.
Quantitative Data Summary
| Solvent Classification | Examples |
| Good Solvents | Tetrahydrofuran (THF), Toluene, Chloroform, N,N-Dimethylformamide (DMF), Cyclohexane, Hexane[2][4] |
| Poor Solvents (Anti-solvents) | Methanol, Ethanol, Water, Hexanes |
Key Experimental Protocols
Protocol 1: Standard Dissolution of Poly(this compound)
Objective: To prepare a homogeneous solution of P2VN in a suitable organic solvent.
Materials:
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Poly(this compound) powder
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Solvent (e.g., THF, Toluene)
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Magnetic stirrer and stir bar or mechanical overhead stirrer
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Heating mantle or oil bath
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Volumetric flask
Procedure:
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Accurately weigh the desired amount of P2VN powder.
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Transfer the P2VN powder to the volumetric flask.
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Add a small amount of the chosen solvent to the flask and swirl to wet the polymer.
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Place the flask on the magnetic stirrer or under the mechanical stirrer.
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Slowly add the remaining solvent while stirring continuously.
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If necessary, gently heat the mixture to 40-50°C to aid dissolution.
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Continue stirring until a clear, homogeneous solution is obtained. This may take several hours, especially for high molecular weight P2VN.
Protocol 2: Sulfonation of Poly(this compound) for Enhanced Water Solubility (Conceptual Protocol)
Objective: To introduce sulfonic acid groups onto the P2VN backbone to increase its hydrophilicity. This protocol is based on general procedures for the sulfonation of aromatic polymers and should be optimized for specific applications.
Materials:
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Poly(this compound)
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Concentrated sulfuric acid (95-98%)
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A suitable chlorinated solvent (e.g., 1,2-dichloroethane)
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Neutralizing agent (e.g., sodium hydroxide solution)
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Dialysis tubing
Procedure:
-
Dissolve P2VN in the chlorinated solvent in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solution.
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After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The reaction time and temperature will influence the degree of sulfonation.
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Precipitate the sulfonated polymer by slowly adding the reaction mixture to a non-solvent (e.g., isopropanol).
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Filter and wash the precipitate thoroughly with the non-solvent.
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Redissolve the sulfonated polymer in water and neutralize it with the sodium hydroxide solution.
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Purify the water-soluble sulfonated P2VN by dialysis against deionized water to remove any unreacted reagents and byproducts.
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Isolate the final product by lyophilization.
Protocol 3: Grafting of Poly(ethylene glycol) (PEG) onto Polystyrene (as a model for P2VN)
Objective: To synthesize a P2VN-g-PEG copolymer with enhanced solubility. This protocol is adapted from a procedure for grafting PEG onto polystyrene.
Materials:
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Carboxyl-terminated polystyrene (PS-COOH) (as a proxy for carboxyl-functionalized P2VN)
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Amino-terminated polyethylene glycol (PEG-NH₂)
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Carbodiimide coupling agent (e.g., EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve PS-COOH, EDC, and NHS in anhydrous DMF.
-
Stir the mixture at room temperature for a few hours to activate the carboxyl groups.
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In a separate flask, dissolve PEG-NH₂ in anhydrous DMF.
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Add the PEG-NH₂ solution to the activated PS-COOH solution.
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Allow the reaction to proceed at room temperature overnight with continuous stirring.
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Precipitate the resulting PS-g-PEG copolymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).
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Filter and wash the precipitate with the non-solvent to remove unreacted PEG and coupling agents.
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Dry the final product under vacuum.
Visualizing Experimental Workflows
References
long-term storage and stabilization of 2-Vinylnaphthalene
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of 2-Vinylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C.[1] Some suppliers also provide guidelines for storage at -20°C for up to one month and -80°C for up to six months, particularly for solutions.[2] Always refer to the manufacturer's specific recommendations.
Q2: Does this compound require a stabilizer for storage?
A2: Yes, due to its susceptibility to polymerization, this compound is typically supplied with a polymerization inhibitor.[3] A common inhibitor used is p-tert-butylcatechol (TBC). The presence of an inhibitor is crucial for preventing polymerization during storage and transit.[4]
Q3: Should this compound be stored under an inert atmosphere?
A3: While not always explicitly stated for this compound, it is a general best practice for storing reactive monomers to prevent oxidation and polymerization. Phenolic inhibitors like TBC require a small amount of oxygen to be effective.[3] However, to prevent oxidation of the monomer itself, storage under an inert atmosphere like nitrogen or argon is generally recommended, especially for long-term storage or high-purity applications.
Q4: What are the signs of this compound degradation or polymerization?
A4: Signs of degradation include a change in color from white/off-white to yellow or brown, an increase in viscosity, or the formation of a solid polymer. If the material has solidified and is difficult to dissolve, significant polymerization has likely occurred.
Q5: Can I use this compound if some polymerization has occurred?
A5: If a small amount of polymer is present, it may be possible to purify the monomer by dissolving it in a suitable solvent and filtering out the insoluble polymer. However, for significant polymerization, the material should be disposed of according to hazardous waste guidelines. Attempting to distill or heat a partially polymerized monomer can be dangerous and may lead to a runaway reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solidification or increased viscosity of the monomer during storage. | Polymerization due to inhibitor depletion, exposure to heat, or light. | If polymerization is minor, consider purification by filtration. For significant polymerization, dispose of the material safely. Review storage conditions and ensure they meet the recommended guidelines. |
| Discoloration (yellowing or browning) of the monomer. | Oxidation or the presence of impurities. The stabilizer, p-tert-butylcatechol (TBC), can also contribute to color formation in the presence of oxygen and light. | A slight yellowing may not affect all applications. For sensitive experiments, it is advisable to check the purity using techniques like GC-MS or HPLC and measure the inhibitor concentration. |
| Unexpected polymerization during a reaction. | Insufficient inhibitor in the starting material, contamination with peroxides, acids, or bases, or excessive reaction temperature. | Ensure the starting material is properly stabilized. Use purified, peroxide-free solvents and reagents. Maintain the lowest possible reaction temperature. |
| Inhibitor concentration is below the recommended level. | The inhibitor has been consumed over time. The half-life of TBC in styrene under ambient conditions is approximately 6-10 weeks. | If the monomer is still in a liquid and clear state, it may be possible to add more of the same inhibitor to reach the recommended concentration. However, it is crucial to ensure the added inhibitor is thoroughly mixed. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products.
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or toluene.
- Dilute the stock solution to a final concentration of approximately 10-20 µg/mL.
- Transfer the final solution to a GC vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min at 280°C. |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 350 m/z |
3. Data Analysis:
- Identify the this compound peak based on its retention time and mass spectrum (expected molecular ion at m/z 154).
- Search for impurity peaks and analyze their mass spectra to identify potential degradation products or contaminants.
- Calculate the purity using the area percent method.
Protocol 2: Determination of p-tert-Butylcatechol (TBC) Inhibitor Concentration
This method is adapted from the ASTM D4590 standard for determining TBC in styrene monomer and can be applied to this compound.
1. Reagents and Solutions:
- Toluene: ACS reagent grade.
- Methanol: Reagent grade.
- n-Octanol: Reagent grade.
- Sodium Hydroxide (NaOH): Reagent grade pellets.
- Alcoholic Sodium Hydroxide Solution (approx. 0.15 N): Dissolve 0.3 g of NaOH in 25 mL of methanol. Add 25 mL of n-octanol and 100 µL of water. Allow this solution to mature for two days before use. This solution is stable for about two weeks.
- TBC Standard Stock Solution: Prepare a stock solution of TBC in toluene.
2. Preparation of Calibration Curve:
- Prepare a series of calibration standards by diluting the TBC stock solution with toluene to cover the expected concentration range (e.g., 1-100 ppm).
- For each standard, take 5 mL and add 100 µL of the alcoholic NaOH reagent. Mix vigorously for 30 seconds.
- Add 200 µL of methanol and shake for 15 seconds.
- Measure the absorbance of the resulting pink solution at 490 nm using a spectrophotometer, using the sample without the NaOH reagent as a blank.
- Plot a graph of absorbance versus TBC concentration.
3. Sample Analysis:
- Take 5 mL of the this compound sample.
- Follow the same procedure as for the standards (addition of alcoholic NaOH and methanol).
- Measure the absorbance at 490 nm.
- Determine the TBC concentration in the sample from the calibration curve.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Atmosphere | Notes |
| Short-term | 2-8°C | Up to several weeks | Sealed container | Protect from light and moisture. |
| Long-term | 2-8°C or -20°C | Months | Inert gas (Nitrogen/Argon) recommended | For high-purity applications or extended storage. |
| Solution | -20°C / -80°C | 1 month / 6 months | Sealed container | Depends on the solvent and concentration. |
Table 2: Common Inhibitors for Vinyl Monomers
| Inhibitor | Typical Concentration | Mechanism | Notes |
| p-tert-Butylcatechol (TBC) | 10-100 ppm | Radical scavenger | Requires the presence of a small amount of oxygen to be effective. |
| Hydroquinone (HQ) | 50-200 ppm | Radical scavenger | Effective in the presence of oxygen. |
| 4-Methoxyphenol (MEHQ) | 10-50 ppm | Radical scavenger | Often used for acrylic monomers. |
Diagrams
References
common side reactions during 2-Vinylnaphthalene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-vinylnaphthalene. The information is designed to help identify and resolve common issues encountered during key synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound include:
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Reduction and Dehydration: This two-step process involves the reduction of 2-acetylnaphthalene to 1-(2-naphthyl)ethanol, followed by dehydration to yield this compound.[1][2]
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Wittig Reaction: This method utilizes the reaction of 2-naphthaldehyde with a phosphorus ylide, such as methyltriphenylphosphonium bromide, to form the vinyl group.[3]
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Alkylation and Dehydrogenation: This industrial-scale method involves the Friedel-Crafts alkylation of naphthalene to produce 2-ethylnaphthalene, which is subsequently dehydrogenated to this compound.[1]
Q2: I am performing a Wittig reaction to synthesize this compound and my TLC plate shows a major byproduct. What is this likely to be?
A2: In the Wittig reaction for this compound synthesis, the most common and significant byproduct is triphenylphosphine oxide. This is formed from the triphenylphosphine ylide reagent during the course of the reaction. Due to its polarity, it can often be easily separated from the less polar this compound product by column chromatography.
Q3: During the dehydration of 1-(2-naphthyl)ethanol, I am observing a lower than expected yield and the product seems impure. What could be the cause?
A3: Incomplete dehydration or the presence of isomeric impurities in the starting material are common issues. If the starting 2-acetylnaphthalene contained 1-acetylnaphthalene, this would be reduced to 1-(1-naphthyl)ethanol and subsequently dehydrated to 1-vinylnaphthalene, which is an isomeric impurity. Additionally, polymerization of the this compound product can occur at elevated temperatures, reducing the yield of the desired monomer. The use of a polymerization inhibitor is recommended.
Q4: My this compound product is turning yellow and solidifying over time. How can I prevent this?
A4: this compound is prone to polymerization, especially when exposed to heat, light, or air. The yellowing and solidification are signs of this process. To ensure stability, it is crucial to store the purified this compound at a low temperature (2-8°C) and in the absence of light. The addition of a polymerization inhibitor, such as 4-methoxyphenol or hydroquinone, is also a common practice for long-term storage.
Troubleshooting Guides
Issue 1: Low Yield in the Wittig Synthesis of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation. | Incomplete ylide formation. | Ensure the base used (e.g., n-butyllithium, sodium hydride) is fresh and properly handled to maintain its reactivity. The reaction should be carried out under anhydrous conditions. |
| Poor quality of 2-naphthaldehyde. | Verify the purity of the starting aldehyde. Impurities can interfere with the reaction. | |
| Significant amount of unreacted 2-naphthaldehyde. | Insufficient ylide. | Use a slight excess of the phosphonium salt and base to ensure complete conversion of the aldehyde. |
| Product is difficult to separate from a major byproduct. | The byproduct is likely triphenylphosphine oxide. | Optimize the chromatographic separation. A non-polar eluent system will typically elute the this compound first. |
Issue 2: Impurities in this compound from the Reduction-Dehydration Route
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of an isomeric impurity detected by GC-MS or NMR. | Contamination of the starting 2-acetylnaphthalene with 1-acetylnaphthalene. | Use highly pure 2-acetylnaphthalene as the starting material. If a mixture is used, separation of the isomeric vinylnaphthalenes may be required post-synthesis. |
| Broad NMR peaks and increased viscosity of the product. | Polymerization of this compound during dehydration. | Conduct the dehydration step at the lowest effective temperature and under vacuum to remove the product as it is formed. Incorporate a polymerization inhibitor in the reaction mixture. |
| Presence of unreacted 1-(2-naphthyl)ethanol. | Incomplete dehydration. | Ensure the dehydration catalyst (e.g., potassium bisulfate) is active and used in the correct proportion. Increase the reaction time or temperature cautiously, while monitoring for polymerization. |
Experimental Protocols
Synthesis of this compound via Reduction and Dehydration
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Reduction of 2-Acetylnaphthalene: 2-acetylnaphthalene is dissolved in an alcohol solvent such as methanol or an ethanol-water solution. A reducing agent, for example, sodium borohydride, is added portion-wise while maintaining the temperature between 10-40°C. The reaction is typically stirred for 2-3 hours. After completion, the pH is adjusted to 6-8 with an acid to precipitate the intermediate product, 1-(2-naphthyl)ethanol.
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Dehydration of 1-(2-naphthyl)ethanol: The dried intermediate is mixed with a catalyst, such as potassium bisulfate, and a polymerization inhibitor. The mixture is heated under vacuum (0.1-2 mmHg). The this compound product distills as it is formed and is collected. The crude product can then be purified by recrystallization from a solvent like ethanol.
Synthesis of this compound via the Wittig Reaction
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Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium, is added at a low temperature to generate the ylide.
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Reaction with 2-Naphthaldehyde: A solution of 2-naphthaldehyde in THF is added to the ylide solution. The reaction mixture is typically stirred at room temperature until the aldehyde is consumed (monitored by TLC).
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Workup and Purification: The reaction is quenched, and the organic product is extracted. The crude product, containing this compound and triphenylphosphine oxide, is then purified, usually by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis
| Synthesis Method | Starting Materials | Key Reagents | Typical Conditions | Reported Yield | Reference |
| Reduction & Dehydration | 2-Acetylnaphthalene | Sodium borohydride, Potassium bisulfate | Reduction: 10-40°C, 2-3h; Dehydration: Vacuum, heat | 78% (overall) | |
| Wittig Reaction | 2-Naphthaldehyde, Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | Anhydrous THF, Room temperature | 70-80% | |
| Dehydrogenation | 2-Ethylnaphthalene | Catalyst | High temperature | 60-70% |
Visualizations
Caption: Troubleshooting workflow for low yield in the Wittig synthesis of this compound.
References
Technical Support Center: Refining the Purification of 2-Vinylnaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the purification process for 2-Vinylnaphthalene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My purified this compound is a brownish solid, not the expected tan powder. What could be the cause and how can I fix it?
A1: A brownish color often indicates the presence of polymeric impurities or other colored contaminants. Commercial this compound can contain 20-25% of polymer.[1] To address this, a multi-step purification approach is recommended. Start with fractional distillation under reduced pressure to remove oligomers and other volatile impurities.[2] Following distillation, recrystallization from a suitable solvent like aqueous methanol or ethanol can help remove colored impurities.[2][3] For persistent color, washing the crystallized product with cold hexane may be effective, but caution is advised due to the solubility of this compound in hexane.[2]
Q2: I'm observing polymerization of my this compound during distillation. How can I prevent this?
A2: Spontaneous polymerization during heating is a common issue. To mitigate this, it is crucial to perform the distillation under reduced pressure (vacuum), which lowers the required temperature. Typical conditions for vacuum distillation are a pressure of 0.1-2 mmHg and a temperature between 120-135°C. Additionally, the use of a polymerization inhibitor, such as p-tert-butylcatechol, can be employed. Some commercial sources of this compound are stabilized with this inhibitor.
Q3: My anionic polymerization reaction is not proceeding as expected, suggesting impurities in the monomer. What are the likely culprits and how do I remove them?
A3: Anionic living polymerization is extremely sensitive to electrophilic impurities. A common and problematic impurity in commercially available this compound is 2-acetylnaphthalene, which can terminate the living polymerization. Standard purification methods like recrystallization or sublimation may not completely remove it. The most effective method for removing 2-acetylnaphthalene is to treat the monomer with lithium aluminum hydride (LiAlH4) in a solvent like toluene. This is followed by filtration or sublimation to remove the LiAlH4 and its byproducts. Another potential impurity is 1-vinylnaphthalene, which has a boiling point close to this compound, making separation by simple distillation challenging. Fractional distillation with a spinning-band column can improve separation efficiency.
Q4: My yield after recrystallization is very low. What are the possible reasons and how can I improve it?
A4: Low yield during recrystallization can be due to several factors:
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Solvent Choice: The chosen solvent may be too good at dissolving this compound, even at low temperatures. Experiment with different solvents or solvent mixtures (e.g., aqueous methanol, ethanol, or petroleum ether) to find the optimal balance of solubility at high temperature and insolubility at low temperature.
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Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals and loss of product. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
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Amount of Solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.
Q5: How can I confirm the purity of my this compound after purification?
A5: Several analytical techniques can be used to assess purity:
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Melting Point: Pure this compound has a distinct melting point range of 64-68 °C. A broad or depressed melting point indicates the presence of impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool to identify and quantify impurities. The absence of signals corresponding to 2-acetylnaphthalene or other contaminants is a good indicator of purity.
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Gas Chromatography (GC): GC can be used to determine the percentage of purity and identify volatile impurities.
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Size Exclusion Chromatography (SEC): SEC is useful for detecting the presence of oligomers or polymers in the monomer.
Frequently Asked Questions (FAQs)
Q: What are the common purification methods for this compound? A: The most common methods are fractional distillation under reduced pressure, recrystallization, and treatment with lithium aluminum hydride (LiAlH4) to remove specific impurities like 2-acetylnaphthalene. A combination of these techniques often yields the highest purity.
Q: What are the typical impurities found in commercial this compound? A: Common impurities include 1-vinylnaphthalene, 2-acetylnaphthalene, unreacted intermediates from synthesis, and low molecular weight oligomers or polymers. Methanol can also be present as an impurity.
Q: What are the recommended storage conditions for purified this compound? A: Purified this compound should be stored in a cool, dry, and well-ventilated place, away from heat and oxidizing agents. For long-term storage and to prevent polymerization, it is recommended to store it in sealed ampoules in a freezer or at 2-8°C.
Q: Is this compound hazardous? A: Yes, this compound is considered hazardous. It can be harmful if swallowed or inhaled, causes skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation. It is important to handle it with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area or fume hood.
Quantitative Data Summary
The following tables summarize key quantitative data for the purification of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Melting Point | 64-68 °C |
| Boiling Point | 135 °C at 18 mmHg |
| Molecular Weight | 154.21 g/mol |
| Appearance | Tan powder |
Table 2: Fractional Distillation Parameters
| Parameter | Recommended Value |
| Pressure | 0.1-2 mmHg |
| Temperature Gradient | 120-135 °C |
Table 3: Recrystallization Solvents
| Solvent |
| Aqueous Methanol |
| Ethanol |
| Petroleum Ether |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
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Setup: Assemble a fractional distillation apparatus with a spinning-band column. Ensure all glassware is dry.
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Charging the Flask: Place the crude this compound into the distillation flask.
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Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure to 0.1-2 mmHg.
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Heating: Begin heating the distillation flask gently.
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Fraction Collection: Collect the fraction that distills at 120-135 °C.
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Storage: Store the purified, colorless to pale yellow liquid or solid under an inert atmosphere and at low temperature (2-8°C).
Protocol 2: Purification by Recrystallization
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Dissolution: In a fume hood, dissolve the this compound in a minimal amount of hot solvent (e.g., aqueous methanol or ethanol).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
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Cooling: Allow the solution to cool slowly to room temperature.
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Crystallization: Further cool the solution in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 3: Removal of 2-Acetylnaphthalene using LiAlH4
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Dissolution: Dissolve the this compound (4-5 g) in toluene (5-10 mL) at room temperature.
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Treatment: Add lithium aluminum hydride (LiAlH4) to the solution and stir for 5 hours at room temperature.
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Separation: Filter the solution to remove the insoluble LiAlH4 and its byproducts. Alternatively, the purified monomer can be separated by vacuum sublimation at 60 °C.
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Final Purification: A final sublimation from calcium hydride (CaH2) is recommended to remove any residual LiAlH4.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Scaling Up 2-Vinylnaphthalene Production
I have gathered a significant amount of information and can now proceed with creating the technical support center. I have detailed protocols for the synthesis of 2-Vinylnaphthalene from 2-acetylnaphthalene and some useful information for the Wittig and Grignard routes. I also have information on purification, safety, and troubleshooting. While a highly detailed, step-by-step protocol for the dehydrogenation of 2-ethylnaphthalene at a lab scale is still somewhat general, I have enough information to describe the process and its challenges. I can now proceed to structure this information into the required format, create the tables and diagrams, and generate the final response. Therefore, no further search queries are needed.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing this compound?
A1: The most prevalent industrial-scale methods are the dehydrogenation of 2-ethylnaphthalene and the reduction of 2-acetylnaphthalene followed by dehydration.[1][2] The choice of method often depends on the availability and cost of starting materials, as well as the desired purity of the final product.
Q2: What are the primary challenges in scaling up this compound production?
A2: Key challenges include:
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Isomer Separation: The synthesis of 2-substituted naphthalenes often yields a mixture of 1- and 2-isomers, which can be difficult to separate due to their similar physical properties.[3]
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Polymerization: this compound readily polymerizes at elevated temperatures, which complicates purification processes like distillation.[3]
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Reaction Conditions: Some synthetic routes require harsh conditions, such as high pressures or the use of hazardous reagents.[1]
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Purification: Achieving the high purity required for pharmaceutical and polymer applications necessitates efficient purification methods to remove byproducts and residual starting materials.
Q3: How can I minimize the polymerization of this compound during distillation?
A3: To prevent polymerization during distillation, it is crucial to use a polymerization inhibitor. Common inhibitors for vinyl aromatic compounds include 4-tert-butylcatechol (TBC) and 2,6-dinitro-p-cresol (DNPC). Distillation should also be carried out under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
Q4: What level of purity can I expect from different purification methods?
A4: The achievable purity of this compound varies with the purification technique:
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Fractional Distillation: Typically yields purity in the range of 95-98%.
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Recrystallization: Can achieve purity greater than 99%.
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Column Chromatography: Can yield purities of 98-99%, but is generally limited to laboratory scale.
Q5: What are the main safety concerns when working with this compound?
A5: this compound is a flammable solid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn. Work should be conducted in a well-ventilated area, and the compound should be stored in a cool, dry place away from oxidizing agents.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inefficient catalyst activity in dehydrogenation or hydrogenation reactions. | Ensure the catalyst is fresh or properly activated. Consider increasing the catalyst loading or reaction time. |
| Incomplete reduction of 2-acetylnaphthalene. | Use a more potent reducing agent or increase the molar ratio of the reducing agent to the starting material. | |
| Poor ylide formation or reactivity in a Wittig reaction. | Use a strong, fresh base (e.g., n-butyllithium or sodium hydride) and ensure anhydrous conditions. For sterically hindered aldehydes, consider the Horner-Wadsworth-Emmons reaction as an alternative. | |
| Significant formation of byproducts | Wurtz coupling in Grignard synthesis. | Add the 2-bromonaphthalene slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Isomerization of the double bond. | Control the reaction temperature and minimize exposure to acidic or basic conditions during workup. | |
| Product loss during workup/purification | Polymerization during distillation. | Add a suitable polymerization inhibitor (e.g., 4-tert-butylcatechol) to the crude product before distillation and use reduced pressure. |
| Inefficient extraction. | Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of 1-Vinylnaphthalene isomer | Incomplete separation of 1- and 2-substituted precursors. | Employ efficient fractional distillation or selective crystallization to separate the isomers before the final synthetic step. |
| Residual 2-acetylnaphthalene | Incomplete reduction. | Increase the reaction time or the amount of reducing agent. Purify the intermediate alcohol before dehydration. For high-purity applications, chemical purification with lithium aluminum hydride can be effective. |
| Polymer contamination | Spontaneous polymerization during synthesis or storage. | Conduct reactions at the lowest feasible temperature and store the purified product in a cool, dark place with a polymerization inhibitor. |
| Discoloration of the final product | Presence of colored impurities. | Purify the final product by recrystallization from a suitable solvent like methanol or ethanol. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Material | Key Reagents/Catalysts | Typical Yield (%) | Purity (%) | Key Challenges |
| Dehydrogenation | 2-Ethylnaphthalene | Metal oxide catalyst | ~90% (per pass) | >95 | High temperatures, catalyst deactivation, byproduct formation. |
| Reduction & Dehydration | 2-Acetylnaphthalene | NaBH₄ or KBH₄, Potassium bisulfate | 77-80% (total) | >99% (after recrystallization) | Isomer separation of starting material, potential for incomplete reduction. |
| Wittig Reaction | 2-Naphthaldehyde | Methyltriphenylphosphonium bromide, strong base | Variable, can be high | >98 | Stoichiometric triphenylphosphine oxide byproduct, potential for low yields with hindered aldehydes. |
| Grignard Reaction | 2-Bromonaphthalene | Mg, Vinyl bromide | Moderate | >95 | Highly sensitive to moisture and air, potential for Wurtz coupling side reactions. |
Experimental Protocols
Synthesis of this compound from 2-Acetylnaphthalene
This protocol is adapted from patent CN104478645A.
Step 1: Reduction of 2-Acetylnaphthalene
-
In a reactor equipped with a cooling unit and stirrer, dissolve 3 kg of 2-acetylnaphthalene in 10 kg of methanol.
-
Adjust the temperature of the solution to 40°C.
-
Slowly add 1.483 kg of sodium borohydride while maintaining the temperature at approximately 40°C.
-
Stir the reaction mixture for 3 hours.
-
After the reaction is complete, adjust the pH of the solution to 6-8 with 5-15% hydrochloric acid to precipitate the intermediate product, 1-(naphthalen-2-yl)ethanol.
-
Filter and dry the solid intermediate.
Step 2: Dehydration to this compound
-
In a preheating tank, melt the dried intermediate product at a temperature not lower than 120°C.
-
Add a polymerization inhibitor (e.g., 4-methoxyphenol) and a catalyst (e.g., potassium bisulfate).
-
Transfer the mixture to a reactor and heat to 135°C under a vacuum of 0.1-2 mmHg.
-
Collect the this compound as it distills from the reaction mixture. The crude product yield is typically around 89% with a purity of approximately 95.3%.
Step 3: Purification by Recrystallization
-
Dissolve the crude this compound in 2.5 times its weight of anhydrous ethanol.
-
Heat the solution to dissolve the solid and then allow it to cool slowly to form crystals.
-
Filter the crystals and dry them to obtain pure this compound. The total recovery is approximately 80% with a purity of up to 99.1%.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common issues in this compound production.
References
Validation & Comparative
comparative study of different synthetic routes to 2-Vinylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
2-Vinylnaphthalene is a valuable monomer in the synthesis of polymers with high thermal stability and desirable dielectric properties. It also serves as a key intermediate in the production of pharmaceuticals and dyes. A variety of synthetic strategies have been developed to produce this versatile compound, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route to this compound is often dictated by factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key quantitative data for the most prevalent methods.
| Synthetic Route | Starting Material(s) | Key Reagents & Conditions | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 1. Dehydrogenation of 2-Ethylnaphthalene | 2-Ethylnaphthalene | Catalyst (e.g., iron oxide), High Temperature (e.g., 600-650 °C) | Short | High (can be >90%) | Variable | Atom economical, direct route. | High energy consumption, catalyst deactivation, potential for polymerization. |
| 2. Reduction and Dehydration of 2-Acetylnaphthalene | 2-Acetylnaphthalene | 1. NaBH₄, Methanol, 10-40 °C 2. KHSO₄, Inhibitor, 120-140 °C, Vacuum | 3-8 hours | 77-80% (overall) | >99% | Readily available starting material, high purity achievable. | Two-step process, use of reducing agents.[1] |
| 3. Wittig Reaction | 2-Naphthaldehyde, Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi), Anhydrous THF, 0 °C to RT | 1-2 hours | ~70-85% (estimated) | Variable | High regioselectivity for the double bond. | Stoichiometric use of phosphonium salt, generation of triphenylphosphine oxide byproduct. |
| 4. Grignard Reaction | 2-Naphthaldehyde, Vinylmagnesium bromide | Anhydrous THF, 0 °C to RT | 1-2 hours | ~70-80% (estimated) | Variable | Readily available starting materials. | Requires strictly anhydrous conditions, potential for side reactions. |
| 5. Heck Reaction | 2-Bromonaphthalene, Ethylene | Pd catalyst (e.g., Pd(OAc)₂), Base, High Pressure | 1-5.5 hours | ~33% (with ethyl crotonate) | Variable | Good functional group tolerance. | Requires high pressure of ethylene gas, catalyst cost and removal.[2] |
| 6. Suzuki Coupling | 2-Bromonaphthalene, Vinylboronic acid derivative | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 12-24 hours | Moderate to High | Good | Mild reaction conditions, high functional group tolerance. | Availability and stability of vinylboronic acid reagents. |
| 7. Stille Coupling | 2-Halonaphthalene, Vinyltributyltin | Pd catalyst | 1-24 hours | Moderate to High | Good | Mild reaction conditions. | Toxicity of organotin reagents and byproducts. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Dehydrogenation of 2-Ethylnaphthalene
Experimental Workflow
A schematic of the dehydrogenation process.
Procedure: The dehydrogenation of 2-ethylnaphthalene is typically carried out in a fixed-bed reactor at elevated temperatures. A stream of 2-ethylnaphthalene is vaporized and mixed with superheated steam, which serves as a diluent and heat carrier. This mixture is then passed over a heated catalyst bed, commonly composed of an iron oxide-based catalyst promoted with other metal oxides. The reaction is endothermic and requires a constant supply of heat to maintain the desired temperature (typically 600-650 °C). The product stream is then cooled to condense the organic and aqueous phases. This compound is separated from unreacted 2-ethylnaphthalene and byproducts by distillation. The addition of a polymerization inhibitor is crucial during the separation process.
Reduction and Dehydration of 2-Acetylnaphthalene
Signaling Pathway
Two-step synthesis from 2-acetylnaphthalene.
Experimental Protocol: This method involves a two-step process starting from 2-acetylnaphthalene.[1]
Step 1: Reduction of 2-Acetylnaphthalene In a reaction vessel, 2-acetylnaphthalene is dissolved in methanol. Sodium borohydride (NaBH₄) is then added portion-wise while maintaining the temperature between 10-40 °C. The reaction mixture is stirred for 2-3 hours. After completion, the pH is adjusted to 6-8 with hydrochloric acid to precipitate the intermediate product, 1-(naphthalen-2-yl)ethan-1-ol, which is then filtered and dried.
Step 2: Dehydration of 1-(Naphthalen-2-yl)ethan-1-ol The dried intermediate is mixed with a catalytic amount of potassium bisulfate (KHSO₄) and a polymerization inhibitor. The mixture is heated to 120-140 °C under vacuum. The this compound product distills as it is formed and is collected. The crude product can be further purified by recrystallization from ethanol to yield a high-purity product.[1] One specific patent describes obtaining a crude product with a yield of 88% and a this compound content of 95%. After recrystallization, the total recovery was 79% with a purity of 99.1%.[1]
Wittig Reaction
Logical Relationship
Mechanism of the Wittig olefination.
Experimental Protocol: The Wittig reaction provides a direct method for converting an aldehyde to an alkene.
To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium (n-BuLi) is added dropwise to generate the phosphonium ylide. The resulting orange-red solution is stirred for about 30 minutes. A solution of 2-naphthaldehyde in anhydrous THF is then added slowly to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to separate this compound from the triphenylphosphine oxide byproduct.
Grignard Reaction
Experimental Workflow
A typical workflow for Grignard synthesis.
Experimental Protocol: This route involves the reaction of a Grignard reagent with an aldehyde.
Vinylmagnesium bromide is prepared by the reaction of vinyl bromide with magnesium turnings in anhydrous THF under an inert atmosphere. In a separate flask, 2-naphthaldehyde is dissolved in anhydrous THF. The solution of 2-naphthaldehyde is then added dropwise to the prepared Grignard reagent at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. The crude product, an alcohol intermediate, is then dehydrated using an acid catalyst (e.g., KHSO₄) with heating under vacuum, similar to the final step of the 2-acetylnaphthalene reduction/dehydration route, to yield this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, offer powerful methods for the formation of carbon-carbon bonds.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. For the synthesis of this compound, this would typically involve the reaction of a 2-halonaphthalene (e.g., 2-bromonaphthalene) with ethylene gas under high pressure in the presence of a palladium catalyst and a base. A published procedure for the related synthesis of a precursor to Naproxen involves the Heck reaction of 2-bromo-6-methoxynaphthalene with ethylene. A green protocol for the Heck reaction of 2-bromonaphthalene with ethyl crotonate in an ethanol/water mixture using a supported palladium catalyst has also been reported, yielding the product in 33% after 30 minutes under microwave irradiation at 140°C.
Suzuki Coupling: The Suzuki coupling utilizes an organoboron compound that couples with an organic halide. To synthesize this compound, 2-bromonaphthalene could be reacted with a vinylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. The use of trivinylboroxane-pyridine complex as a stable source of vinylboronic acid has been reported for the vinylation of various aryl bromides.
Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide. The synthesis of this compound can be achieved by reacting a 2-halonaphthalene with an organostannane such as vinyltributyltin, catalyzed by a palladium complex.
Conclusion
The choice of a synthetic route for this compound depends on a careful consideration of various factors. For large-scale industrial production where cost and atom economy are paramount, the dehydrogenation of 2-ethylnaphthalene is a viable option, despite the high energy requirements. For laboratory-scale synthesis where high purity is critical, the reduction and dehydration of 2-acetylnaphthalene offers a reliable and high-yielding two-step process. The Wittig and Grignard reactions provide classic and effective methods for the formation of the vinyl group, though they generate stoichiometric byproducts. Finally, palladium-catalyzed cross-coupling reactions represent modern and versatile approaches with high functional group tolerance, although catalyst cost and, in the case of the Stille reaction, the toxicity of reagents, are important considerations. Researchers should evaluate these factors in the context of their specific synthetic goals and available resources.
References
Cross-Validation of Experimental and Computational Data for 2-Vinylnaphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational data for 2-Vinylnaphthalene, a key intermediate in the synthesis of polymers and pharmaceuticals. By presenting a side-by-side analysis of measured physical properties and spectroscopic data with quantum chemical predictions, this document aims to facilitate a deeper understanding of the molecule's characteristics and support its application in research and development.
Data Presentation: A Comparative Overview
The following tables summarize the available experimental and computational data for this compound, offering a clear and concise comparison of its physicochemical and spectroscopic properties.
Table 1: Physical Properties of this compound
| Property | Experimental Value | Computational Value |
| Molecular Formula | C₁₂H₁₀ | - |
| Molecular Weight | 154.21 g/mol | 154.21 g/mol [1] |
| Melting Point | 64-68 °C[2][3] | - |
| Boiling Point | 135 °C at 18 mmHg[2][3] | - |
| Density | 1.031 g/cm³ | - |
| Solubility | Insoluble in water. Soluble in ethanol, acetone, and benzene. | - |
| XLogP3 | - | 4.3 |
Table 2: Spectroscopic Data for this compound
| Technique | Experimental Data | Computational (Simulated) Data |
| ¹H NMR | Chemical shifts (ppm) available. | Not available in the searched literature. |
| ¹³C NMR | Chemical shifts (ppm) available. | Not available in the searched literature. |
| FT-IR | Spectrum recorded in the range of 4000–400 cm⁻¹. Key peaks can be identified. | Vibrational frequencies calculated using B3LYP/6-31+G(d,p) model. |
| FT-Raman | Spectrum recorded in the range of 4000–50 cm⁻¹. | Vibrational frequencies calculated using B3LYP/6-31+G(d,p) model. |
| UV-Visible | Spectrum recorded within the region of 400–200 nm. | Calculated spectra by solvated TD-DFT B3LYP/6-31+G(d,p) model. |
| Mass Spec. | GC-MS data available. | Not applicable. |
Experimental and Computational Methodologies
A detailed description of the protocols employed for the acquisition of the experimental data and the computational methods used for theoretical predictions is provided below.
Experimental Protocols
1. Melting Point Determination The melting point of this compound was determined using a standard capillary method. A small amount of the crystalline powder was packed into a capillary tube, which was then placed in a calibrated melting point apparatus. The temperature was gradually increased, and the range from the first appearance of liquid to the complete melting of the solid was recorded.
2. Boiling Point Determination The boiling point was determined under reduced pressure (18 mmHg). The sample was heated in a distillation apparatus, and the temperature at which the liquid boiled and its vapor condensed was recorded.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Spectra were obtained using a standard NMR spectrometer. For the ¹³C NMR spectrum, the sample was dissolved in deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
4. Fourier Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum of solid this compound was recorded. The data was collected in the mid-infrared range of 4000–400 cm⁻¹. The technique involved either analyzing the sample as a melt (crystalline phase) or as a film cast from chloroform (ATR-IR).
5. Fourier Transform (FT)-Raman Spectroscopy The FT-Raman spectrum was recorded using a Bruker RFS 27 spectrometer. A 1064 nm Nd:YAG laser was used for excitation, and the spectrum was collected in the range of 4000–50 cm⁻¹.
6. Ultraviolet-Visible (UV-Vis) Spectroscopy The experimental UV-Visible spectrum was recorded with the sample in a suitable solvent. The absorbance was measured within the wavelength range of 400–200 nm.
Computational Protocols
1. Quantum Chemical Calculations Computational analysis of this compound was performed using the Gaussian 09W software package. The molecular geometry was optimized, and vibrational frequencies, as well as electronic properties, were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31+G(d,p) basis set. The results were visualized using GaussView 5.0.8.
2. UV-Visible Spectra Simulation The theoretical UV-Visible spectrum was calculated using the Time-Dependent DFT (TD-DFT) method with the B3LYP/6-31+G(d,p) model, incorporating a solvent model to simulate the experimental conditions.
Visualizing the Workflow and Data Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the cross-validation process and a general experimental workflow for characterizing this compound.
Caption: Workflow for the cross-validation of experimental and computational data.
Caption: A typical experimental workflow for the characterization of this compound.
References
A Comparative Guide to 2-Vinylnaphthalene and Other Vinylaromatic Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vinylaromatic monomer 2-Vinylnaphthalene (2VN) with other widely used vinylaromatic monomers: Styrene, 4-Vinylbiphenyl (4VBP), and N-Vinylcarbazole (NVC). The comparison focuses on the physical, thermal, and optical properties of their respective homopolymers, supported by experimental data to assist in material selection for a variety of research and development applications.
Performance Comparison
The properties of polymers derived from these monomers are significantly influenced by the nature of the aromatic side group. The larger, more rigid aromatic structures of naphthalene, biphenyl, and carbazole generally lead to polymers with higher thermal stability and distinct optical characteristics compared to polystyrene.
Key Properties of Vinylaromatic Homopolymers
| Property | Poly(this compound) (P2VN) | Polystyrene (PS) | Poly(4-vinylbiphenyl) (P4VBP) | Poly(N-vinylcarbazole) (PVK) |
| Glass Transition Temp. (Tg) | ~151 °C[1] | ~100 °C[2][3][4] | ~138 °C (for Mw ~115,000) | ~227 °C |
| Thermal Degradation Onset | Higher than PS | ~270 °C (in air) | Enhanced thermal stability vs PS | > 460 °C |
| Refractive Index (nD) | 1.6818 | ~1.59 | Not readily available | 1.683 |
| Solubility | Soluble in THF, CHCl3, Toluene | Soluble in a wide range of organic solvents | Soluble in THF, CHCl3, Toluene | Soluble in THF, o-xylene, Chloroform |
Chemical Structures
The chemical structures of the monomers determine the resulting polymer properties.
Polymerization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of polymers from these monomers via free-radical polymerization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized polymers.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or d-THF).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The disappearance of vinyl proton signals (typically between 5-7 ppm in ¹H NMR) and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.
Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymers.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector.
-
Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (THF), is commonly used.
-
Columns: A set of columns packed with porous gel beads of varying pore sizes.
-
Calibration: The system is calibrated using narrow-polydispersity polystyrene standards.
-
Sample Preparation: Dissolve the polymer sample in the mobile phase at a concentration of approximately 1-2 mg/mL and filter through a 0.45 µm filter before injection.
-
Analysis: The retention time of the polymer sample is compared to the calibration curve to determine its molecular weight distribution.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (T₉) of the polymers.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it. An empty, sealed pan is used as a reference.
-
Analysis: The sample is typically heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The T₉ is determined as the midpoint of the step change in the heat flow curve during the second heating scan to ensure the removal of any prior thermal history.
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan (e.g., platinum or alumina).
-
Analysis: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (typically nitrogen to assess thermal stability, or air for oxidative stability). The temperature at which significant weight loss begins is taken as the onset of thermal degradation.
UV-Vis Spectroscopy
-
Objective: To investigate the optical properties of the polymers, such as their absorption characteristics.
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Sample Preparation: For solution-state measurements, dissolve the polymer in a suitable UV-transparent solvent (e.g., THF, chloroform) to a known concentration. For solid-state measurements, thin films of the polymer can be cast onto a quartz substrate.
-
Analysis: The absorption spectrum is recorded over a specific wavelength range. This data can be used to determine the optical band gap and other photophysical properties.
References
Safety Operating Guide
Proper Disposal of 2-Vinylnaphthalene: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-vinylnaphthalene is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to mitigate potential hazards. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin exposure. Butyl-rubber gloves with a minimum layer thickness of 0.3 mm are recommended.[1]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA approved air-purifying dust or mist respirator.[3]
-
Protective Clothing: Wear a chemical-resistant apron or other protective clothing to prevent skin contact.[3]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Provide appropriate exhaust ventilation at places where dust is formed.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₀ |
| Molecular Weight | 154.21 g/mol |
| Melting Point | 63 - 67 °C |
| Boiling Point | 135 °C @ 18 mmHg |
| Acute Toxicity (Oral) | Harmful if swallowed |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed disposal company, often involving incineration. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound, such as empty containers, gloves, pipette tips, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or surplus solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound." If applicable, include a "CANCER HAZARD" warning.
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
Step 2: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.
-
Keep the container tightly closed in a dry and cool place.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed and equipped facility.
Step 4: Spill and Emergency Procedures
-
Small Spills: In the event of a small spill, and if it is safe to do so, contain the spill. Avoid creating dust. Sweep up the solid material and place it into a suitable, closed container for disposal.
-
Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
-
Personal Contamination:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected skin with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Navigating the Safe Handling of 2-Vinylnaphthalene: A Guide for Laboratory Professionals
Essential guidance on personal protective equipment, operational procedures, and disposal for researchers, scientists, and drug development professionals.
The proper handling of 2-Vinylnaphthalene is paramount to ensure laboratory safety and prevent exposure to a substance with potential health hazards. This document provides a comprehensive, step-by-step guide for the safe use, storage, and disposal of this compound, tailored for professionals in research and development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical, and adherence to strict safety protocols is mandatory. The primary hazards include harm if swallowed or inhaled, skin and eye irritation, and potential damage to organs.[1][2][3][4][5]
To mitigate these risks, the following personal protective equipment is essential.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and dust, preventing serious eye irritation. Conforms to OSHA standard 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Nitrile gloves and a chemical-resistant apron or lab coat. | Prevents skin contact, which can cause irritation. |
| Respiratory Protection | NIOSH/MSHA approved air-purifying respirator. | Necessary when working outside of a certified chemical fume hood to prevent inhalation of harmful dust or vapors. |
| Body Covering | Long-sleeved shirt and long pants, with coveralls for additional protection. | Minimizes the risk of accidental skin exposure. |
| Footwear | Closed-toe, chemical-resistant boots. | Protects feet from spills. Pant legs should be worn outside of boots. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental integrity.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from heat and ignition sources. It should be stored locked up and is incompatible with strong oxidizing agents. Recommended storage temperatures are refrigerated (approximately 4°C) or frozen (-20°C).
Handling and Experimental Procedures
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Ensure the fume hood is operational and all necessary PPE is correctly worn.
-
Dispensing: Carefully weigh or measure the required amount of this compound, avoiding the creation of dust.
-
Experimentation: Conduct all experimental procedures within the fume hood. Avoid contact with skin and eyes.
-
Post-Experiment: Tightly seal the container after use.
-
Decontamination: Clean the work area thoroughly. Wash hands and any exposed skin with soap and water.
Emergency Procedures and First Aid
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical advice. |
| Eye Contact | Rinse eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is a critical final step to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
Disposal Method:
-
Dispose of the chemical waste through a licensed disposal company.
-
A recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
-
All disposal activities must adhere to local, regional, and national regulations.
Container Disposal:
-
Empty containers must be thoroughly rinsed. The first rinse should be collected and disposed of as hazardous waste. For highly toxic substances, the first three rinses must be collected.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
